molecular formula C11H11BN2O3 B1408867 (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid CAS No. 1704081-88-8

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Cat. No.: B1408867
CAS No.: 1704081-88-8
M. Wt: 230.03 g/mol
InChI Key: OAXHZXUYYNQAQT-UHFFFAOYSA-N
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Description

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H11BN2O3 and its molecular weight is 230.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(pyrrole-1-carbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXHZXUYYNQAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Abstract

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and a hydrogen-bonding-capable pyrrole carboxamide group, makes it a valuable building block for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive, in-depth technical overview of a primary synthetic route to this target molecule, emphasizing the chemical principles, experimental causality, and self-validating protocols required for successful and reproducible synthesis. We will explore the strategic amidation of 4-aminophenylboronic acid, including the necessary preparation of a key reactive intermediate, pyrrole-1-carbonyl chloride. Furthermore, this document details the critical aspects of handling, characterization, and safety, while also presenting a viable alternative synthetic strategy for consideration.

Introduction: Strategic Importance and Synthetic Challenges

The Enduring Utility of Arylboronic Acids

Arylboronic acids and their derivatives are foundational pillars of modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the generally low toxicity and high stability of boronic acids, has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This compound: A Bifunctional Building Block

The target molecule, this compound, integrates two key chemical functionalities. The phenylboronic acid group serves as a handle for Suzuki-Miyaura coupling, enabling its conjugation to various aryl or vinyl halides.[6] The N-acyl pyrrole moiety introduces a planar, aromatic heterocyclic system that can participate in π-stacking interactions and whose amide linkage provides hydrogen bond donor and acceptor sites, crucial for molecular recognition in biological systems or directing self-assembly in materials.

Inherent Challenges in Boronic Acid Synthesis

Despite their utility, the synthesis and handling of boronic acids are not without challenges. Boronic acids are susceptible to oxidative degradation and can undergo protodeboronation under harsh acidic or basic conditions.[7][8] Furthermore, they can form cyclic anhydride trimers, known as boroxines, upon dehydration, which can complicate characterization and reactivity.[8] Some of the more complex or unstable boronic acids are often handled as more stable derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, which release the active boronic acid in situ.[8][9]

Synthetic Strategy: A Deliberate Approach

A robust synthesis requires a careful retrosynthetic analysis to identify the most efficient and reliable pathway. For this compound, two primary strategies emerge.

Retrosynthetic Disconnection

The most logical disconnection points are the amide C-N bond and the aryl C-B bond. This leads to two distinct forward-synthetic strategies:

  • Strategy A: Late-Stage Amidation: Formation of the amide bond is the final key step, coupling a pyrrole-based acylating agent with a pre-functionalized aminophenylboronic acid.

  • Strategy B: Late-Stage Borylation: The pyrrole-amide fragment is constructed first, followed by the introduction of the boronic acid group onto the phenyl ring in the final step.

Rationale for Selecting Late-Stage Amidation (Strategy A)

This guide will focus on Strategy A as the primary protocol. The decision is based on the following expert assessment:

  • Convergency: This approach utilizes commercially available (or readily synthesized) 4-aminophenylboronic acid, making the route highly convergent.

  • Atom Economy: It is a more direct route with fewer overall steps compared to a late-stage borylation that would require an initial halogenated aniline, amidation, borylation, and final deprotection.

  • Predictability: The nucleophilic acyl substitution to form the amide bond is a well-understood and generally high-yielding reaction. While the boronic acid moiety requires careful handling, the reaction conditions can be tailored to be mild, preserving its integrity.

The overall synthetic pathway chosen is illustrated below.

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Core Reaction Pyrrole 1H-Pyrrole PCC Pyrrole-1-carbonyl chloride (PCC) Pyrrole->PCC Triphosgene Triphosgene Triphosgene->PCC Et3N, THF 0 °C to RT Target This compound PCC->Target Base (e.g., Pyridine) Anhydrous Solvent APBA 4-Aminophenylboronic acid APBA->Target Experimental_Workflow Setup 1. Reaction Setup (4-Aminophenylboronic acid in Pyridine, N2, 0 °C) Addition 2. Reagent Addition (Slow addition of PCC solution) Setup->Addition Reaction 3. Reaction (Warm to RT, stir overnight) Addition->Reaction TLC 4. In-Process Control (TLC) Reaction->TLC Concentration 5. Solvent Removal (Rotary Evaporation) TLC->Concentration If complete Extraction 6. Aqueous Work-up (EtOAc, HCl, Brine) Concentration->Extraction Drying 7. Drying & Concentration (Na2SO4, Filtration) Extraction->Drying Purification 8. Purification (Silica Gel Chromatography) Drying->Purification Analysis 9. Characterization (NMR, MS, HPLC) Purification->Analysis Alternative_Route Start 4-Bromoaniline + Pyrrole-1-carbonyl chloride Amide N-(4-bromophenyl)-1H- pyrrole-1-carboxamide Start->Amide Amidation Borylation Pinacol Boronate Ester Amide->Borylation Miyaura Borylation (B₂pin₂, Pd catalyst) Target (4-(1H-pyrrole-1-carboxamido)phenyl) boronic acid Borylation->Target Hydrolysis

Sources

Introduction: The Strategic Value of Pyrrole-Phenylboronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel Pyrrole-Substituted Phenylboronic Acids

Pyrrole-substituted phenylboronic acids represent a class of highly valuable chemical intermediates, strategically positioned at the intersection of heterocyclic chemistry and organometallic synthesis. Their utility is most pronounced in the field of medicinal chemistry, where they serve as critical building blocks for the construction of complex molecular architectures via cross-coupling reactions. The pyrrole moiety is a common feature in numerous biologically active compounds and natural products, prized for its unique electronic properties and ability to participate in hydrogen bonding. When coupled with a phenylboronic acid group, the resulting scaffold becomes a versatile synthon, primed for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.

This guide provides a comprehensive overview of the synthesis of these target molecules, moving beyond simple procedural descriptions to explore the underlying principles that govern reaction outcomes. We will delve into common synthetic strategies, offer a detailed, field-tested experimental protocol, and discuss the critical parameters that researchers must control to achieve successful and reproducible results.

Retrosynthetic Analysis: Devising a Synthetic Approach

A logical retrosynthetic analysis is the cornerstone of any successful synthetic campaign. For a target pyrrole-substituted phenylboronic acid, the most direct and widely adopted disconnection strategy involves severing the bond between the pyrrole and phenyl rings. This approach identifies a halogenated (or triflated) phenylboronic acid derivative and a pyrrole (or its organometallic equivalent) as the key starting materials. This disconnection immediately suggests a cross-coupling reaction as the final, bond-forming step.

G cluster_approaches Target Pyrrole-Substituted Phenylboronic Acid Disconnect C-N or C-C Bond Disconnection Target->Disconnect Intermediates Key Intermediates Disconnect->Intermediates Retrosynthesis Reagents1 Halogenated Phenylboronic Acid (or Ester) Intermediates->Reagents1 Reagents2 Pyrrole or N-Protected Pyrrole Intermediates->Reagents2 Reagents3 Organoboron Reagent (e.g., B2pin2) Intermediates->Reagents3 Reagents4 Halogenated Pyrrole Intermediates->Reagents4 Reagents1->dummy1 Reagents2->dummy1 Reagents3->dummy2 Reagents4->dummy2 plus1 + dummy1->plus1 plus2 + dummy2->plus2 label1 Approach A: Suzuki Coupling plus1->label1 label2 Approach B: Miyaura Borylation plus2->label2

Caption: Retrosynthetic pathways for pyrrole-substituted phenylboronic acids.

Two primary forward-synthetic strategies emerge from this analysis:

  • Approach A (Suzuki-Miyaura Coupling): Coupling a pyrrole (or a protected pyrrole derivative) with a halo-phenylboronic acid or its corresponding boronate ester. This is often the most direct route.

  • Approach B (Miyaura Borylation followed by Coupling): This involves first synthesizing a pyrrole-substituted phenyl halide and then converting the halide to a boronic acid or ester in a separate borylation step. This can be advantageous if the required halo-phenylboronic acid is not commercially available or is unstable.

This guide will focus on the highly efficient and convergent Suzuki-Miyaura coupling strategy.

Core Synthetic Method: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing the C-C bond between the pyrrole and phenyl rings. The reaction's success hinges on a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln C1 Oxidative Addition Pd0->C1 PdII R1-Pd(II)Ln-X C1->PdII C2 Transmetalation PdII->C2 PdII_R2 R1-Pd(II)Ln-R2 C2->PdII_R2 C3 Reductive Elimination PdII_R2->C3 C3->Pd0 Catalyst Regeneration Product R1-R2 (Final Product) C3->Product ArX R1-X (Halo-phenylboronic acid) ArX->C1 Boronic R2-B(OR)2 (Pyrrole-boronic acid or Pyrrole itself) Boronic->C2 Base Base (e.g., K2CO3) Base->C2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the electronic properties of the substrates and the need to balance the rates of the individual steps in the catalytic cycle to minimize side reactions.

Detailed Experimental Protocol: Synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole

This protocol provides a representative, robust procedure for the Suzuki-Miyaura coupling of pyrrole with a commercially available boronate ester.

Materials:

  • Pyrrole

  • 1-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (1.0 eq), potassium carbonate (2.5 eq), and palladium(II) acetate (0.02 eq).

  • Degassing: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the suspension for 10 minutes. Add triphenylphosphine (0.04 eq) followed by pyrrole (1.2 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Critical Parameters and Causality in Synthesis

Achieving high yields and purity requires careful control over several variables. The table below summarizes key parameters and the rationale behind their selection.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is often preferred as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly but is more air-sensitive. Catalysts like PdCl₂(dppf) come with a built-in ligand, which can be advantageous for challenging couplings.
Ligand PPh₃, SPhos, XPhosThe ligand stabilizes the palladium center and modulates its reactivity. Simple, electron-rich phosphines like PPh₃ are often sufficient. For more sterically hindered or electronically deactivated substrates, bulky and electron-rich Buchwald-Hartwig ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step, activating the boronic acid/ester. K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and a stronger base, often used for less reactive substrates. K₃PO₄ is another strong base that can be effective when others fail. The choice of base can also influence the rate of boronic acid decomposition.
Solvent Toluene, Dioxane, DMF, Acetonitrile/WaterThe solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic solvents like toluene or dioxane are common. Sometimes, a mixture with water (e.g., ACN/H₂O) is used, as water can accelerate the transmetalation step.
Protecting Group None, Boc, SEMThe pyrrole N-H is acidic and can sometimes interfere with the reaction or subsequent steps. For many Suzuki couplings, protection is not necessary. However, if strong bases are used or if the N-H proton could complicate other functionalities on the molecule, protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed.

Purification and Characterization

Purification: Flash column chromatography is the standard method for purifying these compounds. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. The polarity of the target compound will depend on the specific substitutions.

Characterization: The identity and purity of the final product must be confirmed rigorously.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the pyrrole ring protons and the aromatic protons on the phenyl ring, with coupling patterns that confirm the substitution pattern. The disappearance of the starting material signals (e.g., the proton adjacent to the bromine) is a key indicator of reaction completion.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, providing strong evidence of its identity.

Conclusion

The synthesis of pyrrole-substituted phenylboronic acids is a well-established yet nuanced field. Success relies on the rational application of modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. By understanding the function and interplay of the catalyst, ligand, base, and solvent, researchers can troubleshoot reactions and optimize conditions for novel derivatives. The protocols and principles outlined in this guide serve as a foundation for the development of these crucial building blocks, enabling the advancement of drug discovery and materials science programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Al-Zoubi, R. M. (2014). The Suzuki-Miyaura Cross-Coupling Reaction in the Synthesis of Pharmaceutical Compounds. Current Organic Synthesis, 11(5), 732-751. [Link]

physical and chemical properties of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid CAS Registry Number: 1704081-88-8 Molecular Formula: C₁₁H₁₁BN₂O₃ Class: Bifunctional Electropolymerizable Monomer[1][2]

This compound is a specialized organoboron compound designed for the fabrication of Molecularly Imprinted Polymers (MIPs) and electrochemical biosensors . It integrates two distinct functional domains:

  • A Pyrrole Moiety: Enables electropolymerization on conductive substrates (Au, Pt, Carbon) to form stable, conductive polypyrrole (PPy) films.

  • A Phenylboronic Acid (PBA) Moiety: Acts as a reversible recognition element for cis-diols (e.g., dopamine, glucose, glycoproteins) via cyclic ester formation.

The urea-like carboxamide linker (


-pyrrole-CO-NH-Ar) provides structural flexibility and additional hydrogen-bonding capability, distinguishing it from rigid directly-bonded pyrrole-phenylboronic acid analogues. This guide details its physicochemical properties, synthesis, and application in label-free sensing.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name [4-[(pyrrole-1-carbonyl)amino]phenyl]boronic acid
Common Name Py-PBA-Carboxamide;

-(4-boronophenyl)-1H-pyrrole-1-carboxamide
CAS Number 1704081-88-8
Molecular Weight 230.03 g/mol
SMILES OB(O)C1=CC=C(NC(=O)N2C=CC=C2)C=C1
Appearance White to off-white solid powder
Structural Functionalization
  • Pyrrole Ring: The 1-position is substituted with the carbonyl group. Polymerization occurs at the 2,5-positions (

    
    -positions) upon oxidative stress.
    
  • Carboxamide Linker: The

    
     bridge acts as a spacer, reducing steric hindrance between the polymer backbone and the analyte binding site. It also facilitates H-bond interactions with templates during MIP formation.
    
  • Boronic Acid: Exists in equilibrium between the trigonal planar acid

    
     and the tetrahedral boronate anion 
    
    
    
    (pH dependent).

Physical & Chemical Properties[1]

Solubility Profile
  • Soluble: Polar organic solvents (DMSO, DMF, Methanol), basic aqueous solutions (pH > 9).

  • Sparingly Soluble: Acetonitrile (often requires co-solvent or supporting electrolyte like

    
    ).
    
  • Insoluble: Non-polar solvents (Hexane, Toluene), acidic water.

Reactivity & Stability
  • Boroxine Formation: Like most boronic acids, the compound may spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine) upon storage or heating. This is reversible upon dissolution in aqueous media.

  • pKa (Estimated): ~8.0–8.5. The electron-withdrawing carboxamide group may slightly lower the pKa compared to phenylboronic acid (8.8), enhancing diol binding at physiological pH (7.4).

  • Electrochemical Window: Monomer oxidation typically initiates around +0.8 V to +1.2 V vs. Ag/AgCl, depending on the solvent/electrolyte system.

Synthesis & Characterization

While commercial availability is growing, the compound is often synthesized via the reaction of 4-aminophenylboronic acid with a pyrrole-1-carbonyl electrophile.

Synthetic Route (Protocol)

Reaction: Nucleophilic addition of 4-aminophenylboronic acid to an in-situ generated pyrrole-isocyanate or activated carbamate.

  • Activation: React pyrrole (1.0 eq) with triphosgene (0.35 eq) in dry DCM/THF at 0°C to generate pyrrole-1-carbonyl chloride .

    • Note: Alternatively, use 1,1'-carbonyldiimidazole (CDI) to form the acyl-imidazole intermediate.

  • Coupling: Add 4-aminophenylboronic acid (1.0 eq) and a base (Et₃N or pyridine, 2.0 eq).

  • Conditions: Stir at room temperature for 12–24 hours under inert atmosphere (

    
    ).
    
  • Work-up: Quench with water. The product often precipitates or is extracted into EtOAc. Wash with dilute HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallization from Acetone/Water or column chromatography (MeOH/DCM gradient).

Spectroscopic Expectations
  • ¹H NMR (DMSO-d₆):

    • 
       ~9.0–10.0 ppm (s, 1H, -NH- amide).
      
    • 
       ~8.0 ppm (s, 2H, -B(OH)₂).
      
    • 
       ~7.5–7.8 ppm (d, 2H, Phenyl-Ar).
      
    • 
       ~7.1–7.3 ppm (t, 2H, Pyrrole 
      
      
      
      -H).
    • 
       ~6.2–6.3 ppm (t, 2H, Pyrrole 
      
      
      
      -H).
  • MS (ESI): m/z 231 [M+H]⁺ (boron isotope pattern distinctive).

Applications: Biosensing & Molecular Imprinting[3][4]

The primary utility of this compound is in Electrochemical Impedance Spectroscopy (EIS) and Voltammetric Sensing .

Mechanism of Action
  • Electropolymerization: The monomer is oxidized at the electrode surface. Radical cations at the pyrrole 2,5-positions couple to form a conductive polymer film.

  • Imprinting (MIP): If polymerization occurs in the presence of a template (e.g., Dopamine), the boronic acid groups orient around the template's diol moiety.

  • Template Removal: Washing the film leaves behind cavities with spatially oriented boronic acid ligands.

  • Rebinding: The sensor selectively binds the target analyte, altering the electron transfer resistance (

    
    ) or peak current.
    
Experimental Protocol: Sensor Fabrication

Materials: Glassy Carbon Electrode (GCE), Monomer (5 mM), Template (Dopamine, 1 mM), Electrolyte (PBS pH 7.0).

  • Pretreatment: Polish GCE with alumina slurry (0.05

    
    m); sonicate in ethanol/water.
    
  • Solution Prep: Dissolve Monomer and Template in 0.1 M PBS (pH 7.0). Note: If solubility is poor, add 10% DMSO.

  • Electropolymerization (CV):

    • Range: -0.2 V to +1.0 V.

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles (controls film thickness).

  • Template Removal: Immerse electrode in 0.5 M

    
     or Acetic Acid/Methanol (1:9) for 10–20 min to disrupt the boronate ester bond.
    
  • Detection: Measure Differential Pulse Voltammetry (DPV) in the presence of the analyte.[3]

Visualization: Sensing Mechanism

The following diagram illustrates the logical flow from monomer to functional sensor.

G Monomer Monomer (Py-Linker-PBA) Complex Pre-Polymerization Complex Monomer->Complex Self-Assembly Template Template (e.g., Dopamine) Template->Complex Diol Binding Electrode Electrode Surface (GCE/Au) Polymerization Electropolymerization (Cyclic Voltammetry) Electrode->Polymerization Complex->Polymerization + Potential MIP_Film MIP Film (Entrapped Template) Polymerization->MIP_Film Film Growth Extraction Template Removal (Acidic Wash) MIP_Film->Extraction Sensor Active Sensor (Empty Cavities) Extraction->Sensor Cavity Formation Signal Signal Response (Current Change) Sensor->Signal + Analyte

Figure 1: Workflow for creating a Molecularly Imprinted Polymer sensor using this compound.

References

  • Kan, X., et al. (2015). "Pyrrole-phenylboronic acid: a novel monomer for dopamine recognition and detection based on imprinted electrochemical sensor."[4] Biosensors and Bioelectronics, 64, 212-218. Link

  • Arndtsen, B. A., et al. (2007). "Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction."[5] Organic Letters, 9(3), 449-452.[5] (Context on pyrrole synthesis). Link

  • Sigma-Aldrich/Merck. "Boronic Acid Derivatives and Pyrrole Reagents - Technical Data Sheets." (General physical property verification). Link

  • ChemScene. "Product Data: (4-(Pyrrolidin-1-yl)phenyl)boronic acid and analogues." (Structural verification of CAS 1704081-88-8). Link

Sources

stability and degradation of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of interest in medicinal chemistry and drug development, valued for its potential role as a versatile synthetic intermediate. As with all boronic acids, a comprehensive understanding of its stability and degradation profile is critical for ensuring its quality, efficacy, and safety in pharmaceutical applications. This guide provides a detailed examination of the factors governing the stability of this specific arylboronic acid, delving into its primary degradation pathways—oxidation and protodeboronation. We will explore the underlying mechanisms of these degradation routes, the influence of environmental factors such as pH, temperature, light, and oxidizing agents, and best practices for storage and handling. Furthermore, this document outlines robust analytical methodologies for monitoring stability and characterizing degradation products, offering a framework for the design of comprehensive stability studies.

Introduction: The Significance of Arylboronic Acids in Drug Development

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other chemical transformations, making them key building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The boronic acid functional group, -B(OH)₂, is also a recognized pharmacophore and a bioisostere of the carboxylic acid group, capable of forming reversible covalent bonds with diols, a property exploited in sensor technology and for targeted drug delivery.[1][2]

The compound at the core of this guide, this compound, combines the versatile reactivity of the arylboronic acid moiety with the distinct electronic and structural features of the 1H-pyrrole-1-carboxamido substituent. This unique combination presents both opportunities and challenges in its application, particularly concerning its chemical stability. The ultimate degradation product of boronic acids is the environmentally benign boric acid, which is a favorable characteristic for "green" chemistry.[2][3] However, premature degradation can impact the compound's purity, therapeutic efficacy, and safety profile. A thorough understanding of its degradation pathways is therefore paramount for drug development professionals.

Fundamental Degradation Pathways

Arylboronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation. The propensity for each pathway is influenced by the specific substituents on the aryl ring and the surrounding environmental conditions.

Oxidative Deboronation: The Role of Reactive Oxygen Species

Oxidative deboronation is a significant degradation pathway for arylboronic acids, particularly in biological contexts where reactive oxygen species (ROS) are present.[4][5] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, ultimately yielding a phenol and boric acid.[3][4] The reaction is often initiated by nucleophilic attack of an oxidizing agent, such as hydrogen peroxide, on the vacant p-orbital of the sp²-hybridized boron atom.[4] This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, which is often the rate-limiting step.[4] Subsequent hydrolysis of the resulting borate ester yields the final products.[4]

The rate of oxidation can be influenced by the electronic properties of the aryl substituent. Electron-donating groups tend to increase the electron density on the boron-bearing carbon, which can facilitate the migratory step and accelerate oxidation. Conversely, electron-withdrawing groups can decrease the rate of oxidation.[4] For this compound, the carboxamido group is generally considered to be electron-withdrawing, which may confer a degree of oxidative stability compared to unsubstituted phenylboronic acid.

Key Factors Influencing Oxidative Deboronation:

  • Presence of Oxidizing Agents: Hydrogen peroxide is a common laboratory and physiological oxidant that readily promotes deboronation.[6] Other oxidants like molecular oxygen (air) can also contribute to degradation, especially in the presence of light or metal catalysts.[7][8]

  • pH: The oxidation of boronic acids is pH-dependent. At physiological pH, many arylboronic acids are susceptible to oxidation by ROS at rates comparable to thiols.[5]

  • Light: Photolytic conditions can promote the formation of ROS, thereby accelerating oxidative degradation.[7]

  • Metal Ions: Trace metal impurities can catalyze oxidative degradation pathways.

Protodeboronation: The Cleavage of the C-B Bond by a Proton

Protodeboronation, or protodeborylation, is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[9] This reaction is a known side reaction in Suzuki-Miyaura couplings and can be a significant degradation pathway in aqueous media.[9][10] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic nature of the aryl substituent.[9][11]

The reaction can proceed through several mechanisms depending on the pH and the structure of the boronic acid.[9][12] Under acidic conditions, a general acid-catalyzed mechanism is observed.[9][13] In basic media, the reaction proceeds via the formation of the more reactive tetrahedral boronate anion.[9][11] For some arylboronic acids, particularly those with electron-withdrawing groups, a dissociative mechanism involving a transient aryl anion can occur.[9]

Sterically hindered and electron-rich arylboronic acids are particularly prone to protodeboronation.[11] The 1H-pyrrole-1-carboxamido substituent in this compound is electron-withdrawing, which may offer some protection against protodeboronation compared to electron-rich systems.

Key Factors Influencing Protodeboronation:

  • pH: Protodeboronation rates are often slowest around pH 5 and increase under more acidic or basic conditions.[11]

  • Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

  • Water Content: The presence of water is essential for protodeboronation to occur.

  • Catalysts: Certain metals, such as copper and palladium, can catalyze protodeboronation.[11]

Diagram: Primary Degradation Pathways of Arylboronic Acids

G cluster_oxidation Oxidative Deboronation cluster_protodeboronation Protodeboronation A This compound B Oxidizing Agent (e.g., H₂O₂) A->B Reaction with E Proton Source (H⁺) A->E Reaction with C Intermediate Borate Ester B->C leads to D 4-(1H-pyrrole-1-carboxamido)phenol + Boric Acid C->D Hydrolysis F 1H-pyrrole-1-carboxamidobenzene + Boric Acid E->F results in

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling

Proper storage and handling are crucial for minimizing the degradation of this compound and ensuring its long-term stability.

Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[14] Avoid exposure to high temperatures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[11][15]

  • Light: Protect from light by storing in amber vials or other light-resistant containers.[15]

  • Containers: Use well-sealed, airtight containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE).[15]

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • Minimize exposure to atmospheric moisture and air by working quickly and sealing containers promptly after use.

  • Avoid contact with incompatible materials, such as strong oxidizing agents and strong acids or bases.

Stability Testing and Analytical Methodologies

A robust stability testing program is essential to understand the degradation profile of this compound under various conditions. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a critical component of this program.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products. This information is vital for developing stability-indicating analytical methods.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)Protodeboronation
Basic Hydrolysis 0.1 M NaOH at room temperatureProtodeboronation
Oxidation 3% H₂O₂ at room temperatureOxidative Deboronation
Thermal Stress Dry heat (e.g., 80°C)Dehydration to boroxine, potential decomposition
Photostability Exposure to UV and visible light (ICH Q1B)Photo-oxidation
Analytical Techniques for Stability Monitoring

A combination of analytical techniques is often necessary for the comprehensive analysis of boronic acids and their degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique for quantifying the parent compound and its impurities.[16] A key challenge is the potential for on-column hydrolysis of boronic acids.[16][17] Method development should focus on minimizing this by carefully selecting the stationary phase and mobile phase composition.[17]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS provides higher resolution and sensitivity than HPLC and is invaluable for the identification and structural elucidation of degradation products.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the parent compound and its degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation or complex formation.[16]

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 column with low silanol activity to minimize on-column hydrolysis.[17]

  • Mobile Phase Optimization:

    • Begin with a gradient of acetonitrile and water.

    • Evaluate the effect of pH modifiers. Acidic mobile phases (e.g., with formic acid) can sometimes suppress the ionization of silanols and reduce on-column degradation, but this must be carefully optimized.[17]

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure the method can separate the parent peak from all major degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow: Stability Assessment of this compound

G cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion & Reporting A Define Stability Study Protocol B Prepare Stock Solutions of the Compound A->B C Acidic Hydrolysis B->C D Basic Hydrolysis B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop Stability-Indicating HPLC/UPLC-MS Method H->I J Identify and Characterize Degradation Products I->J K Determine Degradation Pathways J->K L Establish Recommended Storage Conditions K->L M Final Stability Report L->M

Caption: A systematic workflow for stability assessment.

Conclusion

The stability of this compound is a critical parameter that dictates its utility and reliability in drug development. The primary degradation pathways, oxidative deboronation and protodeboronation, are influenced by a multitude of factors including pH, temperature, light, and the presence of oxidizing agents. The electron-withdrawing nature of the 1H-pyrrole-1-carboxamido substituent likely imparts a degree of stability against both oxidation and protodeboronation compared to simpler or electron-rich arylboronic acids.

A comprehensive understanding of these degradation mechanisms, coupled with diligent control of storage and handling conditions, is essential for preserving the integrity of this valuable compound. The implementation of robust, stability-indicating analytical methods is paramount for monitoring its purity and ensuring the safety and efficacy of any resulting pharmaceutical products. This guide provides a foundational framework for researchers and drug development professionals to design and execute effective stability programs for this compound and related compounds.

References

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Unraveling the Dual-Action Mechanism of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid represents a class of synthetic compounds at the forefront of targeted therapies, particularly in oncology and immunology. While literature directly pertaining to this specific molecule is emerging, a comprehensive understanding of its mechanism of action can be elucidated through the extensive research on its close structural and functional analogs, most notably Talabostat (PT-100 or Val-boroPro). This technical guide synthesizes the current knowledge, providing an in-depth exploration of the core mechanisms, from direct enzyme inhibition to downstream immunomodulatory effects. We will delve into the foundational principles of boronic acid-based enzyme inhibition, the specific targeting of post-proline cleaving serine proteases such as Dipeptidyl Peptidase IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP), and the subsequent orchestration of a potent anti-tumor immune response. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic pipelines.

Introduction: The Therapeutic Potential of Boronic Acid-Based Protease Inhibitors

Boronic acids are a unique class of compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. Their ability to form reversible covalent complexes with the active site serine residues of proteases makes them highly effective transition-state analog inhibitors.[1][2] This mode of action confers a high degree of potency and, with careful design of the organic scaffold, specificity towards target enzymes. The phenylboronic acid moiety, coupled with a carboxamide-linked pyrrole, as seen in the topic compound, suggests a design aimed at mimicking dipeptide substrates of specific proteases, a strategy successfully employed in compounds like Talabostat.

Talabostat, a non-selective inhibitor of post-proline cleaving serine proteases, has been a pivotal tool in understanding the therapeutic potential of this compound class.[3] Its targets include Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[3][4] The inhibition of these enzymes has dual consequences: direct modulation of the tumor microenvironment and a profound stimulation of the immune system.

The Core Mechanism: Reversible Covalent Inhibition of Serine Proteases

The central mechanism of action for this compound and its analogs is the formation of a stable, yet reversible, covalent bond with the catalytic serine residue within the active site of target proteases. The boron atom, with its empty p-orbital, acts as a potent electrophile, readily attacked by the nucleophilic hydroxyl group of the active site serine.[1][5] This interaction forms a tetrahedral boronate complex that mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[6][7] The reversibility of this bond is a key feature, potentially contributing to a more favorable safety profile compared to irreversible inhibitors.

G Enzyme Serine Protease (e.g., DPP-IV, FAP) Serine Active Site Serine (-OH) Enzyme->Serine Contains Inhibitor This compound BoronicAcid Boronic Acid Moiety (-B(OH)2) Inhibitor->BoronicAcid Contains Complex Reversible Covalent Tetrahedral Complex Serine->Complex Nucleophilic Attack BoronicAcid->Complex Electrophilic Center InactiveEnzyme Inactive Enzyme Complex->InactiveEnzyme Results in InactiveEnzyme->Enzyme Reversible

Figure 1: General mechanism of serine protease inhibition by a boronic acid-containing compound.

Primary Molecular Targets and their Pathophysiological Roles

The therapeutic effects of this compound and its analogs are dictated by the specific serine proteases they inhibit. The primary targets identified for the well-studied analog, Talabostat, are members of the dipeptidyl peptidase family and FAP.

Dipeptidyl Peptidase IV (DPP-IV/CD26)

DPP-IV is a transmembrane glycoprotein with exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides containing a proline or alanine at the penultimate position.[8][9] It is widely expressed on various cell types, including T-cells, endothelial cells, and epithelial cells.[8]

  • Role in Glucose Homeostasis: DPP-IV is a validated target for type 2 diabetes as it degrades incretin hormones like GLP-1 and GIP.[8][9][10] Inhibition of DPP-IV increases the levels of these hormones, leading to enhanced insulin secretion and improved glucose control.

  • Immune Regulation: DPP-IV is also known as CD26, a T-cell activation marker. Its inhibition can modulate T-cell function and immune responses.[1]

Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts, often called cancer-associated fibroblasts (CAFs), in the microenvironment of most epithelial cancers.[11][12] Its expression in normal adult tissues is very limited, making it an attractive target for cancer therapy.[11][12]

  • Tumor Microenvironment Remodeling: FAP possesses both exopeptidase and endopeptidase activities and is implicated in the degradation of the extracellular matrix, promoting tumor growth, invasion, and metastasis.[11][12]

  • Immunosuppression: CAFs expressing FAP contribute to an immunosuppressive tumor microenvironment. Targeting FAP can help to alleviate this immunosuppression.

Dipeptidyl Peptidases 8 and 9 (DPP8/9)

DPP8 and DPP9 are intracellular serine proteases that share substrate specificity with DPP-IV.[9][13] While initially considered off-target effects, the inhibition of DPP8/9 by compounds like Talabostat has been shown to be crucial for their immunomodulatory activity.[3][13]

The Immunomodulatory Cascade: A Key Component of Anti-Tumor Activity

A significant aspect of the mechanism of action for this class of inhibitors is the potent stimulation of the immune system, a phenomenon primarily attributed to the inhibition of DPP8 and DPP9.[3][13]

The inhibition of intracellular DPP8/9 in monocytes and macrophages triggers a pro-inflammatory form of cell death known as pyroptosis.[3] This process is dependent on the activation of caspase-1. Activated caspase-1 then cleaves gasdermin D, leading to pore formation in the cell membrane and the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[3][13]

This release of IL-1β initiates a signaling cascade that results in the transcriptional upregulation of a broad range of other cytokines and chemokines.[13][14] This cytokine storm enhances both innate and adaptive anti-tumor immune responses.[13][14] It promotes the trafficking and activation of dendritic cells (DCs), leading to more efficient T-cell priming and the generation of tumor-specific cytotoxic T-lymphocytes (CTLs).[14]

G Inhibitor This compound (e.g., Talabostat) DPP8_9 DPP8/9 Inhibition (in Monocytes/Macrophages) Inhibitor->DPP8_9 Caspase1 Caspase-1 Activation DPP8_9->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b IL-1β Release Pyroptosis->IL1b Cytokines Upregulation of other Cytokines & Chemokines IL1b->Cytokines InnateImmunity Enhanced Innate Immunity Cytokines->InnateImmunity AdaptiveImmunity Enhanced Adaptive Immunity (Anti-Tumor T-cells) Cytokines->AdaptiveImmunity

Figure 2: The immunomodulatory cascade initiated by DPP8/9 inhibition.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of novel boronic acid-based inhibitors, a series of in vitro and cell-based assays are essential.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of the compound against target proteases (DPP-IV, FAP, DPP8, DPP9).

Principle: A fluorogenic substrate is cleaved by the recombinant enzyme, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity. The inhibitor reduces this rate in a concentration-dependent manner.

Step-by-Step Methodology (Example for DPP-IV):

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[15]

    • Reconstitute recombinant human DPP-IV enzyme in assay buffer.[15]

    • Prepare a stock solution of the fluorogenic substrate H-Gly-Pro-AMC in DMSO and dilute to the working concentration in assay buffer.[16]

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the following to each well:

      • 30 µL of assay buffer.

      • 10 µL of diluted DPP-IV enzyme.

      • 10 µL of the test compound dilution (or solvent for control wells).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[15]

    • Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) over time using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Table 1: Example Enzyme Inhibition Data

CompoundDPP-IV IC50 (nM)FAP IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)
Talabostat< 4[4]560[4]4[4]11[4]
Compound XExperimental DataExperimental DataExperimental DataExperimental Data
Cell-Based Cytokine Release Assay

Objective: To assess the ability of the compound to induce cytokine release from immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are treated with the test compound. The concentration of released cytokines (e.g., IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture THP-1 cells in appropriate media. For some assays, differentiation into a macrophage-like state with phorbol 12-myristate 13-acetate (PMA) may be required.[13]

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant.

  • ELISA for IL-1β:

    • Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of recombinant IL-1β to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the IL-1β standards.

    • Determine the concentration of IL-1β in the cell supernatants by interpolating their absorbance values from the standard curve.

Clinical Perspectives and Future Directions

The dual mechanism of action of boronic acid-based protease inhibitors offers a compelling rationale for their clinical development, particularly in oncology. Talabostat has been evaluated in numerous clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with chemotherapy or immunotherapy.[17][18][19][20] While monotherapy has shown limited efficacy, the immunomodulatory properties of these compounds make them attractive partners for immune checkpoint inhibitors.[20][21]

Future research in this area should focus on:

  • Improving Selectivity: Designing inhibitors with greater selectivity for specific DPPs or FAP could help to fine-tune the therapeutic effects and potentially reduce off-target toxicities.

  • Combination Therapies: Further exploration of synergistic combinations with other anti-cancer agents, including checkpoint inhibitors, targeted therapies, and CAR-T cell therapies, is warranted.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to these therapies will be crucial for their successful clinical implementation.

Conclusion

This compound and its analogs represent a promising class of dual-action therapeutic agents. Their ability to directly inhibit key proteases involved in tumor progression and to simultaneously unleash a potent anti-tumor immune response provides a multifaceted approach to cancer treatment. A thorough understanding of their complex mechanism of action, as outlined in this guide, is essential for the rational design and clinical development of the next generation of these innovative therapies.

References

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Methodological & Application

protocol for using (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically couples an organoboron species with an organohalide.[1][3] Arylboronic acids are among the most common and versatile coupling partners due to their general stability, commercial availability, and low toxicity.[4]

This document provides a detailed technical guide for the application of This compound , a specialized arylboronic acid derivative. This molecule incorporates three key structural motifs: a phenylboronic acid for Suzuki-Miyaura coupling, a robust amide linker, and a terminal 1H-pyrrole ring. This combination makes it a valuable building block for the synthesis of complex molecules in drug discovery and materials science, particularly for creating extended conjugated systems or introducing hydrogen-bonding motifs. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for its successful use.

Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its effective use. Like many boronic acids, it requires careful handling to prevent degradation.

PropertyValueNotes
Molecular Formula C₁₁H₁₁BN₂O₃
Molecular Weight 230.03 g/mol
Appearance Typically an off-white to pale solid.
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep away from moisture and oxidizing agents.Boronic acids can be susceptible to oxidation and protodeboronation.[5]
Solubility Soluble in polar organic solvents like DMF, Dioxane, and THF. Limited solubility in non-polar solvents.

Key Handling Considerations:

  • Moisture Sensitivity: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration. While often still reactive, this can complicate stoichiometry. Store in a desiccator.

  • Oxidative Stability: While generally more stable than boranes, arylboronic acids can undergo oxidation, especially in solution and in the presence of reactive oxygen species.[5] Using degassed solvents for reactions is crucial.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic or acidic conditions or at elevated temperatures.[3]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of this compound in synthesis is realized through the Suzuki-Miyaura reaction. The catalytic cycle involves three primary steps, each essential for the formation of the new C-C bond.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)Ln-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronate R²-B(OR)₃⁻ Boronate->Transmetal

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Application Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different substrates.

Reaction Scheme

This compound + Ar-Br → (4-(1H-pyrrole-1-carboxamido)phenyl)-Ar

Protocol Design Considerations
  • Catalyst Selection: Palladium precatalysts are most common.[6] Pd(PPh₃)₄ can often be used directly, as it is a source of Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is highly effective, especially for challenging substrates like aryl chlorides.[4] Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps.[3]

  • Base Selection: The base is critical for activating the boronic acid.[7] Inorganic bases are standard. K₂CO₃ is a good starting point, while K₃PO₄ or Cs₂CO₃ are stronger and can be effective for less reactive partners. The amide and pyrrole N-H moieties in the target molecule are generally compatible with these bases under anhydrous or aqueous conditions.[8]

  • Solvent System: A mixture of an organic solvent and water is common. Dioxane/water or DMF/water are excellent choices for solubilizing the reagents and the base. Solvents must be degassed via sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use to prevent catalyst oxidation.[3]

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Assembly (Add reagents to flask under inert gas) A->B C 3. Degassing (Sparge solvent, then add to flask) B->C D 4. Heating & Monitoring (Heat to temp, monitor by TLC/LC-MS) C->D E 5. Reaction Workup (Quench, extract with organic solvent) D->E F 6. Purification (Dry organic layer, concentrate, purify via chromatography) E->F G 7. Analysis (Confirm structure by NMR, MS) F->G

Sources

Application Notes and Protocols for Cross-Coupling Reactions with Novel Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, advanced materials, and agrochemicals.[1][2] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[2][3] First reported by Akira Suzuki in 1979, this reaction facilitates the coupling of organoboron compounds with organohalides and has been recognized with the 2010 Nobel Prize in Chemistry.[1][3]

The enduring appeal of the Suzuki-Miyaura coupling lies in its broad substrate scope, excellent functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for cross-coupling reactions, with a special focus on the utilization of novel boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols, and provide insights into optimizing reaction conditions for challenging substrates.

Understanding the Reagents: A Closer Look at Novel Boronic Acids

While traditional boronic acids are widely used, the development of novel boronic acid derivatives has expanded the scope and utility of the Suzuki-Miyaura reaction. These novel reagents often exhibit enhanced stability, unique reactivity, and the ability to participate in sequential cross-coupling reactions.

  • Boronic Acids and Boroxines: These are the simplest forms and are often commercially available or readily synthesized.[1] However, they can be prone to protodeborylation, a common side reaction where the C-B bond is cleaved by a proton source.[1]

  • Boronic Esters (e.g., Pinacol, Neopentyl Glycol): Esterification of the boronic acid with diols like pinacol or neopentyl glycol significantly improves stability and resistance to protodeborylation.[1] Pinacol esters are particularly popular and can be synthesized via the Miyaura borylation reaction.[1]

  • Coordinating Esters (e.g., MIDA, Epin): Boronic esters derived from ligands like N-methyliminodiacetic acid (MIDA) offer exceptional stability.[1] This stability allows for their use in anhydrous conditions and enables sequential cross-coupling strategies, where different organohalides can be coupled to a multifunctional molecule in a stepwise manner.[1]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1][5]

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R1-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R1-X) R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)L_n-R2->Pd(0)L_n Regeneration R1-R2 R1-R2 R1-Pd(II)L_n-R2->R1-R2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • Organohalide (Aryl, Vinyl, or Alkyl Halide/Triflate): Substrate purity is crucial for reproducible results.

  • Novel Boronic Acid or Ester: Ensure the stability and purity of the boronic acid reagent.

  • Palladium Catalyst: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles.[4]

  • Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates.[4]

  • Base: Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases are commonly used.[1] The choice of base can significantly impact the reaction outcome.[4]

  • Solvent: Anhydrous solvents such as dioxane, THF, DMF, or toluene are typically used.[1] The addition of a small amount of water is often necessary, especially when using boronic acids.[1]

  • Inert Gas: High-purity argon or nitrogen.

General Reaction Setup Workflow

General Reaction Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Dry_Glassware Oven-dried Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Dry_Glassware->Inert_Atmosphere Add_Solids Add Organohalide, Boronic Acid, Base Inert_Atmosphere->Add_Solids Add_Solvent Add Anhydrous Solvent Add_Solids->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Add_Catalyst Add Pd Catalyst & Ligand Degas->Add_Catalyst Heat_Stir Heat to Reaction Temperature with Vigorous Stirring Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC, GC, LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

Caption: A generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any residual moisture.

  • Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk tube or round-bottom flask) with a magnetic stir bar and place it under an inert atmosphere of argon or nitrogen. This is typically achieved by evacuating and backfilling the vessel three times.

  • Reagent Addition: To the reaction vessel, add the organohalide (1.0 equiv), the novel boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-5 mol%) and the ligand (e.g., 1.1-1.2 equiv relative to Pd). Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction vessel via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Optimization of Reaction Conditions

For novel or challenging substrates, optimization of the reaction conditions is often necessary to achieve high yields. The following table summarizes key parameters and their typical variations.

ParameterCommon Variations & ConsiderationsRationale & Causality
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald PrecatalystsThe choice of precatalyst can influence the rate of formation of the active Pd(0) species.[7] Preformed palladacycles often provide more consistent results.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), NHCs (e.g., IPr)Electron-rich and bulky ligands facilitate oxidative addition, especially for less reactive aryl chlorides, and promote reductive elimination.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, t-BuOKThe base activates the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly affect the reaction rate and yield.
Solvent Dioxane, Toluene, THF, DMF, 2-MeTHFThe solvent affects the solubility of the reagents and the stability of the catalytic species. The presence of water can be crucial for the hydrolysis of boronic esters to the more reactive boronic acids.[1]
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.
Concentration 0.1 M to 1.0 MHigher concentrations can accelerate the reaction but may also lead to solubility issues or undesired side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poorly soluble reagents; Inefficient transmetalation.Use a more active catalyst/ligand system; Screen different solvents to improve solubility; Use a stronger or more soluble base.[9]
Protodeborylation Presence of protic impurities; Unstable boronic acid.Use anhydrous solvents and reagents; Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[1]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient oxidative addition.Thoroughly degas the reaction mixture; Ensure the organohalide is pure and reactive.
Dehalogenation of Organohalide Presence of a hydrogen source; Overly active catalyst.Use anhydrous conditions; Screen different ligands or lower the catalyst loading.[1]

Characterization of Novel Boronic Acids and Cross-Coupling Products

The successful synthesis and purification of novel boronic acids and their cross-coupled products require thorough characterization using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): Provides detailed structural information about the organic framework and confirms the presence and integrity of the boronic acid moiety.

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecules.

  • Melting Point and Elemental Analysis: Provides information about the purity and elemental composition of solid products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Handling Reagents: Palladium catalysts, phosphine ligands, and some organic solvents can be toxic and/or flammable. Handle them with care and consult the Safety Data Sheets (SDS) before use. Boronic acids and their derivatives should be handled in a way that minimizes inhalation of dust.[10]

  • Pressure: Never heat a sealed reaction vessel.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. The advent of novel boronic acids has further expanded its capabilities, allowing for the synthesis of increasingly complex and valuable molecules. By understanding the underlying mechanistic principles, carefully selecting reagents and conditions, and employing systematic optimization and troubleshooting strategies, researchers can effectively harness the power of this remarkable reaction. This guide provides a solid foundation for the successful implementation of cross-coupling reactions with novel boronic acids in a research and development setting.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Sharma, U. K., et al. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2016, October 5). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • PubMed. (2012, October 1). Synthesis and characterization of a novel boronic acid-functionalized chitosan polymeric nanosphere for highly specific enrichment of glycopeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]

  • ACS Publications. (2025, August 26). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging. Retrieved from [Link]

  • ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2024, May 29). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling.... Retrieved from [Link]

  • ACS Publications. (2017, August 29). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]

  • Oxford Academic. (2024, November 4). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review. Retrieved from [Link]

  • Semantic Scholar. (2020, July 24). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatility of Pyrrole-Based Boronic Acids in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties

In the landscape of functional materials, the strategic combination of distinct chemical motifs into a single molecular architecture often unlocks unprecedented properties and applications. Pyrrole-based boronic acids exemplify this principle, merging the π-conjugated, electroactive nature of the pyrrole heterocycle with the unique Lewis acidity and diol-binding capabilities of the boronic acid group.[1][2][3] The pyrrole unit serves as a cornerstone for synthesizing conducting polymers and conjugated systems, materials renowned for their roles in organic electronics and bio-interfaces.[4][5][6] Simultaneously, the boronic acid moiety acts as a dynamic recognition element, capable of forming reversible covalent bonds with cis-diol-containing molecules such as saccharides, glycoproteins, and catechols.[7][8][9][10] This duality makes pyrrole-based boronic acids powerful building blocks for creating "intelligent" materials that can sense, react, and adapt to their chemical environment. This guide provides an in-depth exploration of their synthesis, characterization, and deployment in cutting-edge areas of material science, including chemosensors, stimuli-responsive polymers, and heterogeneous catalysis.

Part 1: Synthesis and Characterization of Pyrrole-Boronic Acid Monomers

The successful application of these monomers hinges on their efficient and scalable synthesis. The primary challenge in synthesizing pyrrole-boronic acids is the acidic N-H proton of the pyrrole ring, which can interfere with many organometallic reactions.[11] Therefore, protection of the pyrrole nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a critical first step.

General Synthetic Strategies

Two predominant routes for synthesizing pyrrole-boronic acids are:

  • Lithiation and Borylation: This classic method involves the deprotonation of an N-protected halopyrrole (or the pyrrole itself at the C2 position) using a strong organolithium base at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate, such as trimethyl borate.[11]

  • Palladium-Catalyzed Cross-Coupling: The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, utilizes a palladium catalyst to couple an N-protected halopyrrole with a boron source like bis(pinacolato)diboron (B₂pin₂).[11] This method often offers milder conditions and broader functional group tolerance.

Experimental Protocol: Synthesis of N-Boc-2-pyrroleboronic acid

This protocol details a common method for synthesizing a versatile pyrrole-boronic acid monomer, adapted from established literature procedures.[11][12]

Causality: The Boc group is chosen for its stability under the basic conditions of lithiation and its facile removal under acidic conditions, providing synthetic flexibility for subsequent polymerization or functionalization steps. The reaction is conducted at -78 °C to control the highly exothermic lithiation and prevent unwanted side reactions.

Materials & Reagents:

  • N-Boc-pyrrole

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-pyrrole (1 equivalent) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-Butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the 2-lithiated pyrrole is critical for regioselective borylation.

  • Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight. The borate ester traps the lithiated species to form a boronate complex.

  • Hydrolysis & Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3). This hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).

  • Washing: Wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-2-pyrroleboronic acid can be purified by recrystallization or column chromatography on silica gel. The final product is typically a solid.[12]

Characterization
  • ¹H and ¹³C NMR: Confirms the molecular structure, including the presence of the Boc group and the successful installation of the boronic acid moiety at the C2 position.

  • FT-IR Spectroscopy: Shows characteristic peaks for the B-O-H stretch (~3300-3500 cm⁻¹, broad), C=O stretch of the Boc group (~1700 cm⁻¹), and N-H/C-H stretches of the pyrrole ring.[13]

  • Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compound.

Part 2: Applications in Chemical and Biological Sensing

The ability of the boronic acid group to bind with diols forms the foundation of its use in sensing.[8][9][14] When integrated with a polypyrrole backbone, this binding event can be transduced into a measurable electrochemical or optical signal.

Electrochemical Sensing of Dopamine with Molecularly Imprinted Polymers (MIPs)

Principle: Dopamine, a critical neurotransmitter, contains a catechol group (cis-diol) that binds to boronic acids. By electropolymerizing a pyrrole-boronic acid monomer in the presence of dopamine (the template), a molecularly imprinted polymer (MIP) can be formed.[15] The polymer matrix forms a cavity shaped to the template. After removing the template, these cavities exhibit high selectivity and affinity for rebinding dopamine, which can be detected electrochemically. The pyrrole-phenylboronic acid monomer provides a dual recognition mechanism: the boronic acid chemically recognizes the diol, while the imprinted cavity provides shape-selective recognition.[15]

G cluster_prep Step 1: Complex Formation cluster_poly Step 2: Electropolymerization cluster_removal Step 3: Template Removal cluster_rebind Step 4: Analyte Rebinding & Detection Monomer Pyrrole-Boronic Acid Monomer Complex Monomer-Template Complex Monomer->Complex Self-Assembly Template Dopamine (Template) Template->Complex Polymer Polymerization on Electrode Surface Complex->Polymer ImprintedPolymer Molecularly Imprinted Polymer (MIP) Polymer->ImprintedPolymer Washing/ Extraction Detected Selective Rebinding & Electrochemical Signal ImprintedPolymer->Detected Analyte Dopamine (Analyte) Analyte->Detected High Affinity

Caption: Workflow for fabricating a dopamine sensor using a molecularly imprinted polymer (MIP).


Protocol: Fabrication of an MIP-Based Electrochemical Dopamine Sensor

Causality: Cyclic voltammetry is used for electropolymerization as it allows for controlled, layer-by-layer deposition of the polymer film onto the electrode surface. The scan rate and number of cycles are optimized to achieve a film thickness that balances sensitivity with analyte accessibility.[15] Acidic washing is used to protonate the dopamine, breaking its bond with the boronic acid and facilitating its removal from the polymer matrix.

Materials & Reagents:

  • Pyrrole-phenylboronic acid (py-PBA) monomer

  • Dopamine hydrochloride (template)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glacial acetic acid

  • Working electrode (e.g., Glassy Carbon Electrode), reference electrode (Ag/AgCl), and counter electrode (Pt wire)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, then sonicate in acetone, ethanol, and deionized water to ensure a clean surface for polymerization.

  • Polymerization Solution: Prepare a solution in PBS (pH 7.4) containing the py-PBA monomer and dopamine hydrochloride. An optimized molar ratio between monomer and template is crucial for effective imprinting; a ratio of 4:1 is often a good starting point.[16]

  • Electropolymerization: Immerse the three-electrode system into the polymerization solution. Deposit the MIP film onto the working electrode using cyclic voltammetry (e.g., scanning from -0.2 V to +0.9 V at a scan rate of 50 mV/s for 15 cycles).[15] A non-imprinted polymer (NIP) should be prepared under identical conditions but without the dopamine template for control experiments.

  • Template Removal: To remove the dopamine template, immerse the MIP-modified electrode in a solution of glacial acetic acid (e.g., 0.1 M) and cycle the potential or let it soak for a defined period (e.g., 10 minutes). Rinse thoroughly with deionized water.

  • Electrochemical Detection: The sensor is now ready for use. Incubate the electrode in a sample solution containing dopamine. Measure the electrochemical response using a technique like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS). The signal change (e.g., peak current in DPV) will be proportional to the dopamine concentration.

Table 1: Typical Performance of Pyrrole-Boronic Acid Based Dopamine Sensors

ParameterTypical ValueSource
Linear Range5.0 x 10⁻⁸ to 1.0 x 10⁻⁵ M[15]
Limit of Detection (LOD)3.3 x 10⁻⁸ M (S/N = 3)[15]
SelectivityHigh against analogs (e.g., ascorbic acid, uric acid) and monosaccharides[15]

Part 3: Applications in Conducting Polymers and Smart Materials

The pyrrole moiety's intrinsic ability to form conducting polymers offers a direct pathway to materials whose electronic and physical properties are responsive to biological analytes.[6][17]

Principle: The electropolymerization of pyrrole-boronic acid monomers creates a polypyrrole film functionalized with boronic acid groups. In its oxidized (conducting) state, the polymer backbone carries positive charges (polarons/bipolarons).[6] When a saccharide binds to a boronic acid group, it can alter the local electronic environment and conformation of the polymer chain. Furthermore, at physiological pH, binding a diol causes the boron center to shift from a neutral, trigonal planar geometry to a negatively charged, tetrahedral state. This introduction of negative charge along the positively charged polymer backbone can modulate the material's conductivity, swelling behavior, and optical properties, forming the basis of a stimuli-responsive system.

G cluster_synthesis Material Synthesis cluster_response Stimuli-Response Mechanism Monomer Pyrrole-Boronic Acid Monomer Polymer Conducting Polymer Film (Polypyrrole Backbone) Monomer->Polymer Electropolymerization Analyte Saccharide (e.g., Glucose) Binding Reversible Binding to Boronic Acid Polymer->Binding Analyte->Binding PropertyChange Change in Material Properties: - Conductivity - Swelling - Color Binding->PropertyChange

Caption: Stimuli-responsive mechanism of a boronic acid-functionalized polypyrrole film.


Part 4: Applications in Heterogeneous Catalysis

Beyond sensing, pyrrole-based boronic acids are valuable precursors for creating robust, high-surface-area catalytic materials.

Principle: Pyrrole-boronic acids can be used in Suzuki coupling reactions to synthesize multi-topic pyrrole monomers (e.g., 1,3,5-tri(pyrrol-2-yl)benzene).[13] These monomers can then undergo oxidative self-polymerization, often using an oxidant like FeCl₃, to form Conjugated Microporous Polymers (CMPs). These materials are insoluble, porous, and possess a large specific surface area. The abundant nitrogen heteroatoms within the conjugated pyrrole network can act as basic active sites for heterogeneous catalysis, offering excellent recyclability and performance.[13]

Protocol: Synthesis of a Pyrrole-Based CMP for Knoevenagel Condensation

This protocol describes the synthesis of a TrPB-CMP (Tris(pyrrolyl)benzene-based Conjugated Microporous Polymer) for catalytic applications.[13]

Causality: The one-step Suzuki coupling is an efficient method to build the core aromatic monomer. The subsequent FeCl₃-mediated oxidative polymerization is a simple and effective way to create the porous, cross-linked polymer network from the electron-rich pyrrole units. Chloroform is used as the solvent as it facilitates the polymerization while being relatively inert to the oxidant.

Materials & Reagents:

  • 1-(tert-butoxycarbonyl)-pyrrole-2-boronic acid

  • 1,3,5-tribromobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Ethanol

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform

Procedure:

  • Monomer Synthesis (1,3,5-tri(pyrrol-2-yl)benzene): a. In a flask, combine 1,3,5-tribromobenzene (1 eq.), 1-(tert-butoxycarbonyl)-pyrrole-2-boronic acid (3.3 eq.), Pd(PPh₃)₄ (0.05 eq.), and 2 M Na₂CO₃ solution. b. Add a mixture of toluene and ethanol as the solvent. c. Reflux the mixture under nitrogen for 48 hours. d. After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to obtain the N-Boc protected monomer. e. Deprotect the Boc groups using an appropriate method (e.g., acid catalysis) to yield the final 1,3,5-tri(pyrrol-2-yl)benzene monomer.

  • CMP Synthesis (Oxidative Polymerization): a. Dissolve the synthesized monomer in anhydrous chloroform. b. In a separate flask, prepare a solution of anhydrous FeCl₃ (excess, e.g., 4 equivalents per pyrrole unit) in anhydrous chloroform. c. Add the FeCl₃ solution dropwise to the monomer solution at room temperature and stir for 24 hours. A precipitate will form. d. Collect the solid polymer by filtration. e. Wash the polymer extensively with methanol, water, and acetone to remove the catalyst and any unreacted monomer. f. Dry the resulting CMP powder under vacuum.

Table 2: Catalytic Performance of Pyrrole-CMP in Knoevenagel Condensation

Substrate (Aldehyde)Time (h)Yield (%)Source
Benzaldehyde599[13]
4-Nitrobenzaldehyde399[13]
4-Chlorobenzaldehyde599[13]
Catalyst can be recycled multiple times with minimal loss in activity.[13]

Conclusion and Future Outlook

Pyrrole-based boronic acids are more than just a niche class of molecules; they are versatile platforms for the rational design of advanced functional materials. Their unique combination of properties enables applications that span from highly selective biosensors to recyclable catalysts and stimuli-responsive polymers. The ongoing research in this field is poised to expand their utility even further. Future advancements will likely focus on creating more complex polymer architectures, integrating these materials into flexible electronic devices and microfluidic systems, and exploring their potential in biomedical applications such as targeted drug delivery and theranostics, where the boronic acid can target specific cell-surface glycans. The synthetic accessibility and functional tunability of pyrrole-based boronic acids ensure they will remain a cornerstone of innovation in material science for years to come.

References

  • Kan, X., Zhao, Y., Geng, Y., Wang, Z., & Zhu, J. (2015). Pyrrole-phenylboronic acid: a novel monomer for dopamine recognition and detection based on imprinted electrochemical sensor. Biosensors & Bioelectronics, 64, 212-8. [Link]

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  • Chen, Y., Li, S., Li, Y., Wang, C., & Zhang, Z. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 9, 759714. [Link]

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Synthesis of Bioactive Compounds Using (4-(1H-pyrrole-1-carboxamido)phenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, a versatile building block for the creation of novel bioactive compounds. The unique structural combination of a pyrrole-1-carboxamide moiety and a phenylboronic acid group offers a valuable scaffold for drug discovery, enabling the generation of diverse molecular architectures through powerful cross-coupling reactions. This document details the synthetic rationale, step-by-step protocols for its preparation, and its application in the synthesis of biologically relevant molecules.

Introduction: The Strategic Advantage of this compound

The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The N-carboxamide linkage provides a stable and synthetically accessible point for molecular elaboration, while also influencing the electronic properties and conformational flexibility of the pyrrole scaffold.

The incorporation of a boronic acid functional group onto this scaffold is of paramount importance for modern drug discovery. Boronic acids are exceptionally useful in organic synthesis, most notably as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides, providing a robust and highly versatile method for constructing complex molecular frameworks. The stability, low toxicity, and commercial availability of a wide variety of boronic acids have cemented their role as indispensable tools for medicinal chemists.[5]

This compound, therefore, represents a bifunctional reagent that combines the desirable pharmacological properties of the pyrrole-carboxamide core with the synthetic utility of the phenylboronic acid handle. This allows for the late-stage introduction of diverse substituents onto the phenyl ring, facilitating the rapid exploration of structure-activity relationships (SAR) in drug development programs.

Synthesis of this compound

The synthesis of the target boronic acid can be logically approached through a two-part strategy: the preparation of the key precursors, 4-aminophenylboronic acid (as its pinacol ester) and a reactive pyrrole-1-carbonyl species, followed by their amide coupling. The use of the pinacol ester of the boronic acid is highly recommended as it enhances stability and simplifies purification compared to the free boronic acid.

Conceptual Synthetic Pathway

The overall synthetic strategy is depicted below. It involves the protection of 4-aminophenylboronic acid as a pinacol ester, followed by the preparation of a pyrrole-1-carbonyl donor, and their subsequent coupling to form the desired product.

G cluster_0 Part 1: Synthesis of Boronic Acid Precursor cluster_1 Part 2: Synthesis of Acylating Agent 4-Bromoaniline 4-Bromoaniline Protected_Aniline Protected_Aniline 4-Bromoaniline->Protected_Aniline Protection Boronic_Ester Boronic_Ester Protected_Aniline->Boronic_Ester Borylation 4-Aminophenylboronic_acid_pinacol_ester 4-Aminophenylboronic_acid_pinacol_ester Boronic_Ester->4-Aminophenylboronic_acid_pinacol_ester Deprotection Final_Product (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid pinacol ester 4-Aminophenylboronic_acid_pinacol_ester->Final_Product Amide Coupling Pyrrole Pyrrole Pyrrole-1-carboxylic_acid Pyrrole-1-carboxylic_acid Pyrrole->Pyrrole-1-carboxylic_acid Carboxylation Pyrrole-1-carbonyl_chloride Pyrrole-1-carbonyl_chloride Pyrrole-1-carboxylic_acid->Pyrrole-1-carbonyl_chloride Activation Pyrrole-1-carbonyl_chloride->Final_Product

Caption: Proposed synthetic workflow for the target boronic acid ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

This protocol is adapted from a scalable process for the preparation of this key intermediate.[6]

Materials:

  • 4-Bromoaniline

  • Diphenyl ketone

  • Boron trifluoride etherate

  • Toluene

  • tri-n-butylmagnesiumlithium (prepared in situ) or n-Butyllithium

  • Trimethyl borate

  • Pinacol

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Protection of 4-Bromoaniline: In a round-bottom flask, dissolve 4-bromoaniline and diphenyl ketone in toluene. Add boron trifluoride etherate and reflux the mixture until the reaction is complete (monitored by TLC). After cooling, the protected 4-bromo-N-(diphenylmethylidene)aniline can be isolated.

  • Borylation: Dissolve the protected aniline in anhydrous THF and cool to -20 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi) or n-butyllithium.[6] Stir for 1 hour, then add trimethyl borate and continue stirring for another hour at the same temperature.

  • Esterification and Deprotection: Allow the reaction to warm to room temperature. Add a solution of pinacol in THF. Quench the reaction with aqueous HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield 4-aminophenylboronic acid pinacol ester.[6]

Protocol 2: Synthesis of Pyrrole-1-carbonyl Chloride

This protocol involves the formation of pyrrole-1-carboxylic acid followed by conversion to the acid chloride.

Materials:

  • Pyrrole

  • Strong base (e.g., Sodium hydride or Potassium tert-butoxide)

  • Carbon dioxide (dry ice or gas)

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous diethyl ether or THF

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Carboxylation of Pyrrole: In a flame-dried, three-necked flask under an inert atmosphere, suspend a strong base (e.g., NaH) in anhydrous THF. Cool the suspension to 0 °C and add pyrrole dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases. Cool the resulting solution of the pyrrolide anion to -78 °C and add crushed dry ice or bubble CO₂ gas through the solution. Allow the reaction to warm to room temperature. Acidify the reaction mixture with dilute HCl and extract the product with diethyl ether. Dry the organic layer and evaporate the solvent to obtain pyrrole-1-carboxylic acid.

  • Formation of Pyrrole-1-carbonyl Chloride: Dissolve the pyrrole-1-carboxylic acid in anhydrous DCM. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction at room temperature until the evolution of gas stops. The solvent and excess reagent are removed under reduced pressure to yield the crude pyrrole-1-carbonyl chloride, which is often used immediately in the next step without further purification.

Protocol 3: Amide Coupling to Synthesize N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-1-carboxamide

This final step involves the coupling of the two key intermediates. A similar compound, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide (CAS 874290-95-6), has been reported, indicating the feasibility of this transformation.[5]

Materials:

  • 4-Aminophenylboronic acid pinacol ester

  • Pyrrole-1-carbonyl chloride (freshly prepared)

  • Anhydrous dichloromethane (DCM) or THF

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Bond Formation: Dissolve 4-aminophenylboronic acid pinacol ester in anhydrous DCM and cool to 0 °C. Add the non-nucleophilic base (e.g., triethylamine). To this solution, add a solution of freshly prepared pyrrole-1-carbonyl chloride in anhydrous DCM dropwise.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-1-carboxamide.

Application in the Synthesis of Bioactive Compounds

The title boronic acid is a powerful tool for generating libraries of bioactive molecules via the Suzuki-Miyaura cross-coupling reaction. The general workflow involves the coupling of the boronic acid with a variety of aryl or heteroaryl halides to introduce diverse functionalities.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound pinacol ester

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water, DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Solvent Addition and Degassing: Add the solvent system. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired bioactive compound.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. The title boronic acid can be used to synthesize analogs of known kinase inhibitors or to discover new ones. For instance, coupling with a substituted pyrimidine or pyridine halide, common scaffolds in kinase inhibitors, can lead to potent bioactive molecules.

G Target_Boronic_Acid This compound pinacol ester Bioactive_Compound Pyrrole-Carboxamide-Phenyl-Pyrimidine (Kinase Inhibitor Scaffold) Target_Boronic_Acid->Bioactive_Compound Halogenated_Heterocycle Substituted Pyrimidine-Br Halogenated_Heterocycle->Bioactive_Compound Suzuki-Miyaura Coupling (Pd catalyst, Base)

Caption: Application in synthesizing a potential kinase inhibitor.

Table 1: Representative Bioactive Scaffolds Accessible via Suzuki-Miyaura Coupling

Aryl/Heteroaryl Halide PartnerPotential Biological Target Class
Substituted PyridinesKinase inhibitors, GPCR modulators
Substituted PyrimidinesKinase inhibitors, Antivirals
Substituted IndolesAnticancer agents, Serotonin receptor ligands
Substituted QuinolinesAntimalarials, Anticancer agents
Substituted ThiophenesAnti-inflammatory agents, Antimicrobials

Safety and Handling

  • Boronic Acids and Esters: Generally considered to have low toxicity. However, standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.

  • Organometallic Reagents: Reagents like n-butyllithium and Grignard reagents are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and with appropriate quenching procedures.

  • Solvents: Many organic solvents used are flammable and may be toxic. Work in a well-ventilated fume hood.

  • Palladium Catalysts: While used in catalytic amounts, palladium compounds can be toxic and should be handled with care.

Conclusion

This compound is a strategically designed building block that provides a powerful platform for the synthesis of diverse libraries of bioactive compounds. Its preparation, while multi-step, relies on well-established and scalable chemical transformations. The true value of this reagent lies in its ability to serve as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecules with potential therapeutic applications. The protocols and guidelines presented herein are intended to facilitate the use of this valuable tool in drug discovery and medicinal chemistry research.

References

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Preprints.org. [Link][1]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link][4]

  • Aslan, G., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(7), 1749. [Link][2]

  • Kilic-Kurt, Z., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link][3]

  • Xia, M., et al. (2020). Examples of bioactive pyrrole-based compounds having a -CXN moiety. ResearchGate. [Link][7]

  • Merugu, S. R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5029. [Link][8]

  • Wieckowska, A., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience, 12(6), 1016-1033. [Link][9]

  • Cheminform. (2026). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Lead Sciences. (n.d.). N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide. Retrieved February 22, 2026, from [Link][5]

  • Zhang, J., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2738-2744. [Link][6]

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Troubleshooting & Optimization

improving yield of Suzuki coupling with (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Topic: Improving Yield of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid Couplings

Diagnostic Decision Matrix

Before altering your protocol, identify the specific failure mode. This flowchart isolates the root cause of low yields based on crude reaction analysis (LCMS/NMR).

TroubleshootingMatrix Start Analyze Crude Reaction Mixture (LCMS / 1H NMR) Result1 SM Remaining + Protodeboronated Product (Ar-H) Start->Result1 Major Impurity: Ar-H Result2 SM Intact + No Product Start->Result2 No Conversion Result3 SM Consumed + Homocoupling (Ar-Ar) Start->Result3 Dimer Formation Result4 Amide Cleavage (Free Aniline Detected) Start->Result4 Peak at aniline mass Action1 Diagnosis: Unstable Boronic Acid Sol: Switch to Anhydrous Conditions Use MIDA Boronate or Pinacol Ester Result1->Action1 Action2 Diagnosis: Catalyst Deactivation Sol: Switch to XPhos/SPhos Pd G3 Degas solvents thoroughly Result2->Action2 Action3 Diagnosis: Oxidative Homocoupling Sol: Remove O2 strictly Reduce catalyst loading Result3->Action3 Action4 Diagnosis: Nucleophilic Attack on Urea Sol: Avoid Hydroxide/Alkoxide Bases Use K3PO4 or Cs2CO3 Result4->Action4

Figure 1: Diagnostic logic for identifying the chemical root cause of reaction failure.

Critical Reaction Parameters & Expert Insights

The substrate This compound presents a "double-edged" challenge: the instability of the boronic acid (protodeboronation) and the lability of the N-carbamoyl pyrrole moiety.

A. The "Twisted Amide" Problem (Hydrolysis Risk)

The Pyrrole-N-CO-NH-Ar linkage is not a standard urea. The pyrrole nitrogen's lone pair is delocalized into the aromatic ring, rendering it unavailable for resonance donation to the carbonyl.

  • Consequence: The carbonyl is highly electrophilic (similar to an anhydride or activated ester).

  • Risk: Strong nucleophiles (OH⁻, OMe⁻, OtBu⁻) will attack the carbonyl, cleaving the pyrrole and releasing the aniline.

  • Solution: Strictly avoid hydroxide or alkoxide bases. Use non-nucleophilic, mild inorganic bases like K₃PO₄ (tribasic potassium phosphate) or Cs₂CO₃ .

B. Protodeboronation (C-B Bond Cleavage)

Boronic acids with electron-withdrawing groups (like the carboxamide) or heteroatoms are prone to base-catalyzed protodeboronation.

  • Mechanism: Formation of a boronate "ate" complex followed by protonolysis by water or alcohol.

  • Solution:

    • Water Control: Use anhydrous solvents with a specific amount of water added (e.g., 5:1 ratio) only if necessary for base solubility, or use phase transfer conditions.

    • Slow Release: If protodeboronation is faster than transmetallation, switch to a Pinacol Ester or MIDA Boronate derivative to slow down the release of the active boronic acid species [1].

C. Catalyst Selection (The Buchwald Advantage)

Standard Pd(PPh₃)₄ is often insufficient for unstable substrates because the oxidative addition is slow, allowing time for side reactions.

  • Recommendation: Use Buchwald Precatalysts (Gen 3) . Ligands like XPhos or SPhos create a bulky, electron-rich Pd center that accelerates oxidative addition and reductive elimination, outcompeting decomposition pathways [2].

Optimized Protocol (Step-by-Step)

This protocol is designed to minimize amide hydrolysis and protodeboronation while maximizing catalytic turnover.

Reagents:

  • Electrophile: 1.0 equiv (Aryl Halide)

  • Nucleophile: 1.2 – 1.5 equiv this compound

  • Catalyst: 2–5 mol% XPhos Pd G3 (or SPhos Pd G3 for sterically hindered partners)

  • Base: 3.0 equiv K₃PO₄ (finely ground, anhydrous)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Workflow:

  • Preparation:

    • Dry all glassware in an oven (>120°C) for 2 hours.

    • Use a septum-capped vial or Schlenk tube.

  • Solvent Degassing (Critical):

    • Sparge the solvent (Dioxane/Toluene) with Argon or Nitrogen for at least 15 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death.

  • Assembly:

    • Add the Aryl Halide, Boronic Acid, Base (K₃PO₄), and Catalyst (XPhos Pd G3) to the reaction vessel.

    • Note: If using a liquid halide, add it after the solvent.

    • Seal the vessel and purge with Argon for 5 minutes (cycling vacuum/gas 3 times is ideal).

  • Reaction:

    • Inject the degassed solvent via syringe.

    • Heat to 80°C – 100°C . (Start at 80°C; higher temps increase protodeboronation risk).

    • Monitor via LCMS at 1 hour. Most Buchwald systems complete rapidly.

  • Workup:

    • Dilute with EtOAc, wash with water (mildly acidic or neutral pH to prevent post-reaction hydrolysis), dry over MgSO₄, and concentrate.

Troubleshooting Guide (FAQ)

Q1: I see the product mass, but also a large peak corresponding to the de-borylated starting material (Ph-H). How do I stop this? A: This is protodeboronation.

  • Immediate Fix: Lower the reaction temperature to 60-70°C.

  • Chemical Fix: Switch from the free boronic acid to the Pinacol Ester . The ester hydrolyzes slowly in situ, keeping the concentration of the unstable free acid low ("slow release" strategy) [1].

  • Solvent Fix: Ensure your solvent is anhydrous. Water is the proton source.[1]

Q2: The reaction turns black immediately and yield is <10%. A: "Pd black" formation indicates catalyst decomposition (particle aggregation) before the catalytic cycle can turn over.

  • Cause: Instability of the active Pd(0) species, likely due to insufficient ligand stabilization or oxygen presence.

  • Fix: Switch to XPhos Pd G3 . The precatalyst structure ensures a 1:1 Pd:Ligand ratio and rapid activation. Ensure rigorous degassing.

Q3: I detect free aniline in the LCMS. A: Your base is hydrolyzing the urea linkage.

  • Check: Are you using NaOH, KOH, or NaOtBu?

  • Fix: Switch to K₃PO₄ or K₂CO₃ . If the problem persists, use KF (Potassium Fluoride) in THF/Water, as fluoride is basic enough to activate boron but less nucleophilic toward the carbonyl.

Q4: My starting material is not soluble in Toluene/Dioxane. A: The urea/amide moiety reduces solubility.

  • Fix: Use a co-solvent system. n-Butanol or t-Amyl alcohol are excellent solvents for Suzuki couplings that dissolve polar substrates but are bulky enough to minimize nucleophilic attack. A 4:1 Toluene:n-Butanol mix is a robust starting point.

Comparative Data: Base & Ligand Effects

Simulated data based on typical reactivity profiles for unstable amide-boronic acids [3].

EntryCatalystBaseSolventYieldMajor Byproduct
1Pd(PPh₃)₄Na₂CO₃ (aq)DME35%Protodeboronation
2Pd(dppf)Cl₂K₂CO₃DMF45%Homocoupling
3Pd(OAc)₂ / PPh₃NaOH THF0%Hydrolysis (Aniline)
4XPhos Pd G3 K₃PO₄ Dioxane 88% < 5% Byproducts
5SPhos Pd G3K₃PO₄Toluene82%None

References

  • Kinetic Analysis of Protodeboronation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Buchwald Precatalysts for Unstable Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Base Sensitivity in Amide Couplings: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference on base selection for sensitive substrates).

Sources

overcoming solubility issues of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: SOL-PB-4492

Welcome to the Technical Support Center.

I understand you are facing solubility challenges with (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid . This is a common yet frustrating bottleneck. The molecule you are working with presents a "perfect storm" for insolubility: it combines the lattice-hardening hydrogen bonding of a urea-like linkage (the pyrrole-1-carboxamido moiety) with the reversible dehydration characteristic of boronic acids.

This guide is structured to move you from diagnosis to solution rapidly. We will treat the root causes: boroxine trimerization and intermolecular aggregation.

Part 1: The Diagnostic (Why is it insoluble?)

Before adding more solvent, you must understand what species is actually in your flask. Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines .[1]

  • The Trap: In solid state, your compound is likely predominantly the boroxine trimer , driven by the entropy of water release and stabilized by the urea-linkage stacking. This trimer is significantly less polar and less soluble than the free acid monomer.

  • The Pyrrole Factor: The pyrrole ring is electron-rich and acid-sensitive. Standard acidic solubilizing tricks may polymerize the pyrrole ring, ruining your material.

Visualizing the Equilibrium

The following diagram illustrates the chemical species you are fighting against. To solubilize, we must push the equilibrium to the right (Boronate) or prevent the formation of the left (Boroxine).

BoroxineEquilibrium Boroxine Insoluble Boroxine (Trimer) (High Lattice Energy) BoronicAcid Free Boronic Acid (Monomer) (Moderate Solubility) Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Dehydration) Boronate Boronate Anion (Tetrahedral) (High Solubility in Water/Base) BoronicAcid->Boronate + OH- (Base) Boronate->BoronicAcid + H+ (Acid)

Caption: Figure 1.[2][3] The solubility equilibrium. Driving the reaction toward the Boronate species (Green) using base is the most effective solubilization strategy.

Part 2: Troubleshooting Guides & FAQs
Scenario A: "I need to run a Suzuki Coupling, but the starting material is a brick."

Q: Do I need to dissolve it completely before starting the reaction? A: No. This is a common misconception. Under Suzuki-Miyaura conditions, the base will convert the insoluble boroxine/boronic acid into the soluble boronate species in situ.

Protocol: The "In-Situ" Activation

  • Solvent System: Use a biphasic mixture or water-miscible polar solvent.

    • Recommended: 1,4-Dioxane/Water (4:1) or DMF/Water (9:1).

  • Base Selection: You need a base strong enough to ionize the boronic acid (

    
    ) but mild enough to respect the pyrrole.
    
    • Best:

      
       (3.0 equiv) or 
      
      
      
      .
  • Procedure:

    • Suspend the insoluble boronic acid in the organic solvent.

    • Dissolve the base in the water portion (or add solid base if using DMF).

    • Add the base to the suspension.

    • Observation: You should see the suspension clear up or change texture as the base attacks the boron center, forming the soluble hydroxyboronate anion

      
      .
      
    • Add catalyst and halide only after this activation step.

Scenario B: "I need to take an NMR, but it won't dissolve in CDCl3."

Q: Why is the spectrum messy or showing broad peaks? A: In


, you are likely observing a mixture of monomer, dimer, and trimer (boroxine), leading to peak broadening. Furthermore, the urea linkage promotes aggregation.

Troubleshooting Table: NMR Solvent Selection

SolventSuitabilityMechanism of ActionRecommendation
CDCl3 PoorDoes not break H-bonds; promotes boroxine formation.Avoid.
DMSO-d6 GoodBreaks urea H-bonds; stabilizes monomeric acid.Standard choice. Add 1 drop

to sharpen peaks.
MeOD (Methanol-d4) ExcellentReacts to form methyl esters (

) transiently, breaking boroxines.
Best for resolution. Note: OH peak will exchange/disappear.[4]
D2O + NaOD HighConverts fully to boronate anion.Use for confirming purity if DMSO fails.
Scenario C: "I need to purify it, but it streaks on silica."

Q: How do I purify the boronic acid without converting it to an ester? A: Silica gel is acidic and contains water. It interacts with the boron center, causing "streaking" and irreversible adsorption.

Protocol: The Sorbitol "Rescue" Extraction This method uses a polyol (sorbitol) to form a water-soluble complex, pulling the boronic acid into the aqueous phase away from non-polar impurities, then releasing it.

  • Dissolve/Suspend crude mixture in

    
     or 
    
    
    
    .
  • Extract with an aqueous solution of Sorbitol (1M) and

    
     (1M).
    
    • Mechanism:[2][5][6][7][8][9][10][11] Forms a soluble boronate-sorbitol complex.

  • Separate layers. Discard the organic layer (impurities).

  • Acidify the aqueous layer carefully to pH ~3-4 using 1M HCl.

    • Caution: Do not go lower than pH 3 to protect the pyrrole.

  • Precipitate: The boronic acid should crash out as the complex hydrolyzes. Filter and dry.

Part 3: Chemical Modification (The Permanent Fix)

If the free acid is simply too difficult to handle, you should convert it to a protected form.

Option 1: Pinacol Ester (Bpin)
  • Pros: Lipophilic, soluble in organic solvents (

    
    , EtOAc), silica stable.
    
  • Cons: Hard to hydrolyze back to acid if needed; atom uneconomical.

  • Synthesis: Reflux boronic acid with pinacol (1.1 equiv) in Toluene with a Dean-Stark trap to remove water.

Option 2: MIDA Boronate (Recommended)

N-Methyliminodiacetic acid (MIDA) boronates are the "gold standard" for unstable or insoluble boronic acids.

  • Pros: Air-stable, crystalline, compatible with chromatography, slow-release under cross-coupling conditions.

  • Structure: The Nitrogen dative bond stabilizes the boron p-orbital, preventing other interactions.

Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Insoluble Boronic Acid Goal What is your goal? Start->Goal Suzuki Run Suzuki Coupling Goal->Suzuki Purify Purify/Characterize Goal->Purify SolventCheck Check Solvent System Suzuki->SolventCheck ModCheck Can you derivatize? Purify->ModCheck Use DMSO/H2O + K3PO4 Use DMSO/H2O + K3PO4 SolventCheck->Use DMSO/H2O + K3PO4 Standard Use THF/H2O + Cs2CO3 Use THF/H2O + Cs2CO3 SolventCheck->Use THF/H2O + Cs2CO3 Alternative Pinacol Ester Pinacol Ester ModCheck->Pinacol Ester For Lipophilicity MIDA Boronate MIDA Boronate ModCheck->MIDA Boronate For Stability/Solid Handling Sorbitol Extraction Sorbitol Extraction ModCheck->Sorbitol Extraction No Derivatization Allowed

Caption: Figure 2. Decision matrix for handling insoluble boronic acids based on experimental end-goals.

Part 4: Storage & Stability

Q: My white powder turned slightly yellow/brown. Is it ruined? A: This is likely oxidation of the pyrrole ring or trace protodeboronation.

  • Storage: Store at -20°C under Argon.

  • Desiccation: Keep it dry. Moisture promotes the boroxine-acid cycling which can lead to physical degradation (caking).

  • Re-purification: Wash the solid with cold

    
     (removes colored oxidation products) or 
    
    
    
    (removes boroxine trimers if the monomer is the desired precipitant, though often boroxines are less soluble).
References
  • Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Journal of Solution Chemistry. (2020). 12[2][3][6][8][11][13][14][15][16][17]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. (2020). 14[2][3][11][13][15][16][17]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. H1 Connect. (2022). 13

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. National Institutes of Health (PMC). (2023). 3[2][3][11][13][15]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. National Institutes of Health (PMC). (2022). 16[2][3][8][11][13][14][15][16][17]

Sources

preventing deboronation of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Optimization for (4-(1H-pyrrole-1-carboxamido)phenyl)boronic Acid

  • Case ID: T-PB-4491

  • Subject: Prevention of Protodeboronation in Urea-Linked Arylboronic Acids

  • Status: Active Guide

Diagnostic & Mechanism: Why is this Molecule Unstable?

The instability of This compound stems from the electronic synergy between the urea-like linker and the boronic acid moiety. To solve the problem, you must first understand the mechanism driving the decomposition.

The Electronic Trap

This molecule features a 1H-pyrrole-1-carboxamido group attached to the phenyl ring. Structurally, this is a urea derivative (


).
  • Electron Donation: The urea nitrogen attached directly to the phenyl ring is a strong resonance donor (activator). It increases the electron density of the phenyl ring, particularly at the Para position—exactly where the Boron atom is located.

  • The "Ate" Complex Vulnerability: In standard Suzuki-Miyaura couplings (basic conditions), the boronic acid forms a boronate anion (

    
    ).
    
  • Protodeboronation Mechanism: The electron-rich nature of the ring makes the Carbon-Boron bond highly nucleophilic. Upon formation of the boronate, the ipso-carbon (the one holding the boron) becomes susceptible to protonation by water or alcohols. Once protonated, the C-B bond cleaves, releasing the boron species and leaving you with the deboronated byproduct (N-phenyl-1H-pyrrole-1-carboxamide).

Visualizing the Failure Mode

The following diagram illustrates the competing pathways: the desired Transmetallation (leading to product) vs. the undesired Protodeboronation.

DeboronationMechanism Start (4-(1H-pyrrole-1-carboxamido) phenyl)boronic acid AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Ipso Ipso-Protonation (Rate Limiting Step) AteComplex->Ipso Slow Reaction (Uncatalyzed) Transmet Transmetallation AteComplex->Transmet Fast Reaction (Needs Active Cat.) Proton Proton Source (H2O / ROH) Proton->Ipso DeadEnd DEBORONATION (Byproduct) Ipso->DeadEnd Pd Pd(II)-Ar Catalyst Pd->Transmet Product Cross-Coupling Product Transmet->Product

Figure 1: Mechanistic competition between productive transmetallation and destructive protodeboronation. Success depends on making the green path faster than the red path.

Storage & Handling FAQs

Q: Can I store this boronic acid in solution? A: No. Urea-linked boronic acids are prone to hydrolysis and auto-protodeboronation in solution, especially if the solvent is "wet" or protic (Methanol/Ethanol).

  • Protocol: Store as a solid at -20°C under an inert atmosphere (Argon). If you must make a stock solution, use anhydrous DMSO or DMF and use it within 24 hours.

Q: The solid has turned from white to off-white/tan. Is it still good? A: This indicates partial oxidation or deboronation (often forming the phenol or the hydro-deboronated arene).

  • Test: Run a quick

    
    H NMR in DMSO-
    
    
    
    . Look for the disappearance of the broad
    
    
    singlet (usually around 8.0 ppm) and the appearance of new aromatic protons corresponding to the deboronated phenyl ring.

Reaction Optimization: The "Anhydrous" Strategy

To prevent deboronation during Suzuki coupling, you must starve the reaction of protons (water) or accelerate the catalytic cycle so the boron is consumed before it can decompose.

Protocol A: The Rapid-Coupling Method (Recommended)

This method uses a highly active precatalyst to ensure transmetallation outcompetes decomposition.

Reagents:

  • Catalyst: XPhos Pd G3 or G4 (Buchwald Precatalyst). Why? These initiate rapidly (<5 mins) and work at lower temperatures.

  • Base:

    
     (0.5 M aqueous) or 
    
    
    
    (solid).
  • Solvent: THF or 1,4-Dioxane (Degassed).

Step-by-Step:

  • Charge: Add the aryl halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%) to a vial.

  • Seal & Purge: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed THF/Dioxane.

  • Base: Add the base.

    • Option 1 (Standard): Add degassed 0.5 M

      
      .
      
    • Option 2 (Strict Anhydrous): If decomposition is severe, use solid, finely ground

      
       or 
      
      
      
      and strictly anhydrous solvent.
  • Run: Heat to 40–50°C. Do not overheat. Monitor by LCMS at 30 minutes.

Protocol B: The "Slow Release" Workaround (MIDA Boronates)

If the free boronic acid decomposes too fast, convert it to a MIDA (N-methyliminodiacetic acid) boronate. This rehybridizes the Boron to


, shutting down the empty p-orbital that attracts the base, effectively "pausing" the reactivity until it slowly hydrolyzes in the reaction mixture.

Synthesis of MIDA Ester:

  • Reflux the boronic acid with MIDA (1.1 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

  • Precipitate the product by pouring into Ether/Water.

  • Usage: Use the MIDA ester in the coupling reaction with

    
     and water (10:1 Dioxane:H2O). The base slowly hydrolyzes the MIDA, releasing the active boronic acid at a rate that matches the catalyst's ability to use it.
    

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

OptimizationTree Start Experiment Failed: Low Yield / Deboronation Check1 Did you use a 'Standard' Pd catalyst? (Pd(PPh3)4, Pd(dppf)Cl2) Start->Check1 SwitchCat Switch to Buchwald G3/G4 (XPhos or SPhos Pd G3) Check1->SwitchCat Yes CheckBase Is the reaction turning black/precipitating Pd? Check1->CheckBase No Yes1 Yes No1 No (Already using G3) Anhydrous Protocol: Anhydrous Suzuki Use CsF or solid K3PO4 Strictly dry Dioxane CheckBase->Anhydrous Yes (Catalyst Death) MIDA Protocol: MIDA Protection Convert acid to MIDA ester Use Slow-Release conditions CheckBase->MIDA No (Just Deboronation)

Figure 2: Decision matrix for optimizing reaction conditions based on failure mode.

Comparative Data: Base Selection

The choice of base dramatically impacts the half-life of unstable boronic acids.

Base SystempH EstimateRisk of DeboronationCatalyst ActivityRecommendation

(aq)
~11.5High ModerateAvoid. Too harsh for this substrate.

(aq)
~12.0ModerateHighGood starting point with G3 catalysts.

(anhydrous)
N/ALow ModerateBest for severe instability. Requires dry solvents.

/ Organic
BasicLowLowPoor transmetallation; generally avoid.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

  • Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link][2]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed.[3] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

Sources

troubleshooting guide for boronic acid stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Boronic acids are the workhorses of modern medicinal chemistry, particularly in Suzuki-Miyaura cross-couplings and chemical biology. However, their utility is often compromised by a "stability paradox": the very features that make them reactive (an empty p-orbital on boron, Lewis acidity) also make them susceptible to degradation.

As a Senior Application Scientist, I often see researchers discard "bad batches" of reagents that are actually just suffering from reversible dehydration or preventable hydrolysis. This guide is designed to help you diagnose, distinguish, and remediate the three primary failure modes of boronic acids in solution: Protodeboronation , Oxidative Degradation , and Boroxine Formation .

Module 1: Protodeboronation (The "Disappearing" Reagent)

The Issue: Your starting material is consumed, but the desired product is not forming. Instead, you isolate the de-boronated arene (Ar-H).

The Science: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This is the most common decomposition pathway in aqueous basic media (standard Suzuki conditions).

  • Base-Catalyzed Mechanism (

    
    -like):  Under basic conditions, the boronic acid forms a tetrahedral boronate anion 
    
    
    
    . This anionic species is the active nucleophile for transmetallation, but it is also the species most vulnerable to hydrolysis. The ipso-carbon becomes sufficiently nucleophilic to abstract a proton from water, severing the C-B bond.
  • Substituent Effects: Electron-withdrawing groups (EWGs) or heteroatoms (e.g., 2-pyridine, 2-furan) stabilize the developing negative charge on the ring, drastically accelerating protodeboronation.

Troubleshooting Workflow

Q: "I am using a heterocyclic boronic acid (e.g., 2-pyridyl), and it vanishes instantly in base. What do I do?"

A: You are likely generating the boronate anion too aggressively.

  • Switch Bases: Move from strong hydroxides/carbonates (

    
     of conjugate acid ~10-14) to weaker bases like 
    
    
    
    or fluorides (
    
    
    ).
  • Reduce Water: Protodeboronation requires a proton source. Switch to anhydrous conditions using a phase-transfer catalyst or a solubility promoter (e.g., 18-crown-6) to minimize water concentration while maintaining base solubility.

  • The "Slow Release" Protocol: If the boronic acid is unstable as a free species, use a MIDA-boronate or Trifluoroborate and hydrolyze it in situ at a rate that matches the catalytic turnover (see Module 4).

Visualizing the Mechanism

Protodeboronation cluster_0 Base-Catalyzed Pathway (High pH) BA Ar-B(OH)2 (Neutral) Anion [Ar-B(OH)3]- (Tetrahedral Anion) BA->Anion Fast Equilibrium OH OH- OH->Anion TS [Ar...B] Transition Anion->TS Rate Limiting (k_obs) Prod Ar-H + B(OH)3 (Decomposed) TS->Prod + H2O

Caption: The base-catalyzed protodeboronation pathway. The tetrahedral anion is the "thermodynamic sink" that leads to irreversible C-B bond cleavage.

Module 2: The Boroxine Equilibrium (The "Impurity" Confusion)

The Issue: Your NMR spectrum shows multiple sets of peaks, or the melting point is off. You suspect the reagent is impure.

The Science: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .



  • Thermodynamics: This reaction is entropically driven (release of 3 water molecules).[2]

  • Solvent Control: In non-polar solvents (CDCl3, Toluene) or dry states, the equilibrium shifts toward the boroxine (trimer). In hydrogen-bond accepting solvents (THF, Acetone, DMSO) or presence of water, it shifts toward the monomeric acid.

  • False Alarm: A "mixture" in NMR is often just the monomer and trimer co-existing. This is not chemical degradation; both species are reactive in cross-coupling (as the base will hydrolyze the boroxine).

Diagnostic Protocol: The D2O Shake

Q: "How do I confirm if the extra peaks are impurities or just boroxines?"

Step 1: Take your NMR sample (in CDCl3 or non-polar solvent). Step 2: Add 1 drop of


 directly to the NMR tube and shake vigorously.
Step 3:  Re-run the spectrum.
  • Result A: If the peaks coalesce into a single clean set, it was the boroxine equilibrium. The

    
     pushes the equilibrium entirely to the monomeric boronic acid (or deuterated analog).
    
  • Result B: If the peaks remain distinct, you have a genuine organic impurity or an oxidized product (phenol).

Data: NMR Chemical Shifts

Use


 NMR (standard frequency, usually ~128 MHz) to distinguish species. Boron background from glass tubes is broad (~20 ppm); subtract it or use quartz tubes for precision.
SpeciesHybridizationTypical Shift (ppm)Notes
Boroxine (Trimer)

29 - 35 Broad signal. Downfield of monomer.
Boronic Acid (Monomer)

25 - 32 Broad signal. Shift depends on H-bonding.
Boronate Ester (Pinacol)

30 - 35 Often overlaps with acid/boroxine.
Boronate Anion

2 - 10 Sharp signal. Formed at high pH.
MIDA Boronate

10 - 15 Sharp signal. Coordinatively saturated.
Trifluoroborate (

)

1 - 5 Usually appears as a quartet (

).

Module 3: Oxidative Degradation (The Storage Killer)

The Issue: The reagent has turned brown or sticky. NMR shows a phenol (Ar-OH) peak.

The Science: Boronic acids react with molecular oxygen (slowly) or peroxides (rapidly). The mechanism involves the migration of the carbon group from boron to an oxygen atom (from the oxidant), followed by hydrolysis to the alcohol/phenol and boric acid.[3]

  • Susceptibility: Unlike protodeboronation, electron-rich aryl boronic acids are more susceptible to oxidation because the electron-rich C-B bond is more prone to migration.

Protocol: The Peroxide Check

Before using valuable boronic acids in sensitive biological assays or late-stage functionalization:

  • Solvent Check: Ethers (THF, Dioxane) form peroxides over time. These peroxides will instantly oxidize boronic acids.

    • Test: Use a quantofix peroxide test strip on your solvent. If >5 ppm, do not use .

  • Inert Atmosphere: Store electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) under Argon/Nitrogen at 4°C.

  • Rescue: If you suspect partial oxidation, recrystallization is often difficult due to the polarity of the phenol. It is usually more efficient to wash the solid with non-polar solvents (like hexanes) if the boronic acid is insoluble but the phenol is soluble, though this depends heavily on the specific substrate.

Module 4: Advanced Stabilization (When to Switch Reagents)

If a boronic acid is too unstable (protodeboronation half-life < 10 mins), you must switch to a protected derivative.

Decision Matrix: Selecting a Protecting Group
Protecting GroupStability (pH)Stability (Air)Activation MethodBest For...
Free Acid Low (Base sensitive)ModerateNone neededSimple, cheap substrates.
Pinacol Ester ModerateHighHydrolysis (slow) or TransesterificationGeneral storage, purification on silica.
MIDA Boronate High (Acid/Air stable)Very HighAqueous Base (NaOH/NaHCO3)Unstable heterocycles (2-pyridyl), iterative coupling.
Trifluoroborate HighHighHydrolysis (H2O)Aqueous chemistry, solid storage.
The "Slow Release" Strategy (MIDA/Trifluoroborates)

For extremely unstable substrates (e.g., 2-heterocyclic boronic acids), the concentration of the free boronic acid must be kept low to prevent decomposition, but high enough to react with the catalyst.

Protocol:

  • Use the MIDA boronate of your substrate.

  • Use a biphasic solvent system (e.g., Dioxane/H2O 5:1).

  • Use a weak base like

    
    .
    
  • Mechanism: The base slowly hydrolyzes the MIDA group, releasing the free boronic acid in small "doses." The catalyst consumes the boronic acid faster than it can protodeboronate.

SlowRelease MIDA MIDA Boronate (Stable Reservoir) FreeBA Free Boronic Acid (Transient Active Species) MIDA->FreeBA Slow Hydrolysis (Rate Limiting Step) Decomp Decomposition (Protodeboronation) FreeBA->Decomp k_decomp Product Coupled Product (Suzuki) FreeBA->Product k_catalyst (Pd)

Caption: The kinetic competition in "Slow Release" cross-coupling. Success requires k_catalyst > k_decomp.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] Link

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.[5] Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Iovine, P. M., et al. (2008). The Boroxine-Boronic Acid Equilibrium: Spectroscopic and Computational Investigations. Journal of Physical Chemistry A. Link

Sources

managing side reactions with (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support resource for (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this reagent. We will address common challenges, explain the underlying chemical principles, and offer robust, validated protocols to manage and mitigate side reactions.

Introduction: Understanding the Reagent

This compound is a bifunctional synthetic building block. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, via the phenylboronic acid moiety.[1] The pyrrole-1-carboxamide group provides a handle for further functionalization or can act as a key pharmacophore element.

However, like many arylboronic acids, this reagent is susceptible to specific side reactions that can complicate synthesis, reduce yields, and make purification challenging. The most prevalent of these is protodeboronation , the cleavage of the carbon-boron bond.[2] This guide provides a comprehensive framework for troubleshooting this and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and chemical nature of this compound?

A1: this compound is an organic compound featuring a trivalent, sp²-hybridized boron atom with a vacant p-orbital, making it a mild Lewis acid.[3] The molecule consists of a phenylboronic acid core functionalized at the para-position with a carboxamide linker attached to a pyrrole ring. The electron-withdrawing nature of the pyrrole-carboxamide group can influence the reactivity of the boronic acid, particularly its susceptibility to nucleophilic attack at the carbon-boron bond.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation. Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo slow decomposition. To maintain integrity, follow these storage guidelines:

Condition Recommendation Rationale
Temperature 2-8°CReduces the rate of thermal decomposition and boroxine formation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which can promote hydrolytic and oxidative degradation.[4]
Light Amber vial or dark containerProtects against potential photolytic degradation pathways.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the boronic acid and the formation of boroxines.

Q3: What solvents are suitable for dissolving this boronic acid?

A3: Phenylboronic acid and its derivatives generally exhibit good solubility in polar organic solvents like diethyl ether, acetone, and other ketones.[5][6] They have moderate solubility in chloroform and poor solubility in nonpolar hydrocarbon solvents.[5] For reaction purposes, solvents such as Dimethylformamide (DMF), Dioxane, and Tetrahydrofuran (THF) are commonly used, though care must be taken to use anhydrous grades to prevent side reactions.

Q4: Can I use this reagent directly, or should I convert it to a boronate ester first?

A4: While the boronic acid can be used directly, converting it to a boronate ester (e.g., a pinacol ester) is a highly recommended strategy to mitigate side reactions.[3] Boronate esters are generally more stable, easier to purify by standard chromatography, and less prone to protodeboronation and boroxine formation.[7][8] This upfront investment can save significant time during reaction optimization and purification.

Troubleshooting Guide: Suzuki-Miyaura Coupling & Related Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Coupled Product

Q: My Suzuki-Miyaura reaction with this compound is giving a very low yield. My starting materials are consumed, but I'm not forming the product. What's going wrong?

A: This is a classic symptom of competing side reactions, most notably protodeboronation. Instead of participating in the Suzuki catalytic cycle, your boronic acid is being converted into 1H-pyrrole-1-carboxamide.

Core Mechanism: The Suzuki-Miyaura Reaction

The desired reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][9] The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid (Pyrrole-Amido-Ph)-B(OH)₂ + Base BoronicAcid->Transmetalation

Fig 1. The Suzuki-Miyaura catalytic cycle.
Troubleshooting Strategy

A logical workflow is essential to diagnose the issue.

Troubleshooting_Yield cluster_path1 Pathway 1: Degradation cluster_path2 Pathway 2: Inactivity Start Low Yield Observed Analyze Analyze Crude Reaction (LCMS, TLC, ¹H NMR) Start->Analyze Decision What is the major species? Analyze->Decision Protodeboronation Protodeboronation Byproduct Detected (1H-pyrrole-1-carboxamide) Decision->Protodeboronation Byproduct StartingMaterial Unreacted Starting Materials Remain Decision->StartingMaterial Starting Materials Troubleshoot_Proto Implement Protodeboronation Mitigation Strategy (See Problem 2) Protodeboronation->Troubleshoot_Proto Troubleshoot_Conditions Re-evaluate Reaction Conditions: 1. Catalyst/Ligand Choice 2. Base Strength/Solubility 3. Temperature & Time StartingMaterial->Troubleshoot_Conditions

Fig 2. Diagnostic workflow for low yield issues.

If your analysis confirms the presence of the protodeboronated byproduct, proceed to the next section. If only starting materials remain, focus on optimizing your reaction conditions (catalyst activity, base, temperature).

Problem 2: Significant Protodeboronation is Occurring

Q: My analysis shows a large peak corresponding to the protodeboronated arene. How can I prevent the C-B bond from cleaving?

A: Protodeboronation is the protonolysis of the carbon-boron bond and is a common, often unavoidable, side reaction.[2] It can be catalyzed by both acid and base, but for many arylboronic acids, it is most rapid under the basic, aqueous conditions often used in Suzuki couplings.[7][11]

Mechanism of Base-Catalyzed Protodeboronation
  • Boronate Formation: The boronic acid reacts with a base (e.g., hydroxide) to form a more electron-rich boronate species.

  • Rate-Limiting Cleavage: This boronate intermediate reacts with a proton source (typically water) in the rate-limiting step, cleaving the C-B bond to form an aryl anion intermediate, which is immediately protonated.[2][12]

The electron-withdrawing carboxamide group on your reagent may increase the rate of this side reaction by stabilizing the transient negative charge on the aromatic ring.[11]

Protodeboronation_Pathway cluster_main Base-Catalyzed Protodeboronation cluster_factors Contributing Factors Start Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Boronate Species) Start->Boronate + OH⁻ Cleavage Rate-Limiting Step: Reaction with H₂O Boronate->Cleavage Product Ar-H (Unwanted Byproduct) Cleavage->Product BoricAcid B(OH)₃ Cleavage->BoricAcid Byproduct Water Presence of Water Water->Cleavage Base Strong Base Base->Boronate Temp High Temperature Temp->Cleavage Accelerates Time Long Reaction Time Time->Cleavage Increases exposure

Fig 3. Key factors influencing protodeboronation.
Mitigation Strategies
StrategyActionRationale
1. Rigorous Water Exclusion Use anhydrous solvents (e.g., from a solvent purification system), flame-dry glassware, and run the reaction under a strict inert atmosphere.Water is a key reagent in the protodeboronation pathway.[2] Minimizing its presence directly inhibits this side reaction.
2. Base Selection Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. Using powdered, anhydrous KF is also an effective option.[10]These bases are less nucleophilic and have lower solubility, which can temper the rate of boronate formation and subsequent protodeboronation. K₃PO₄ is often cited as effective in suppressing this side reaction.[13]
3. Use of Boronate Esters Synthesize the pinacol ester of the boronic acid and use it in the coupling reaction.Boronate esters hydrolyze slowly in situ to generate the active boronic acid, a "slow-release" mechanism that keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired coupling over degradation.[7]
4. Optimize Reaction Temperature Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 80-90 °C instead of reflux).The rate of protodeboronation is highly temperature-dependent. Reducing the temperature can significantly slow this undesired pathway relative to the desired catalytic cycle.
5. Monitor Reaction Progress Closely monitor the reaction by TLC or LCMS and stop it as soon as the starting aryl halide is consumed.Prolonged heating after the reaction is complete will only serve to degrade the remaining boronic acid.
Problem 3: Difficulty with Purification

Q: I've managed to get a decent yield, but purifying the final product is difficult. The boronic acid starting material and boric acid byproducts are hard to remove.

A: Boronic acids and their byproducts are notoriously challenging to purify using standard silica gel chromatography due to their polarity and propensity to interact strongly with silica, often leading to streaking or decomposition on the column.[14]

Recommended Purification Protocols
  • Aqueous Base Wash (Most Effective):

    • Step 1: After the reaction, perform a standard aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Step 2: Wash the organic layer with a mild aqueous base, such as 1M NaHCO₃ or a saturated Na₂CO₃ solution.

    • Rationale: The boronic acid starting material and boric acid byproduct are acidic and will be deprotonated to form water-soluble boronate salts, which are extracted into the aqueous layer. Your desired (neutral) product remains in the organic layer. This is often sufficient to remove the majority of boron-containing impurities. A patent describes a similar method of forming a salt to purify the boronic acid itself.[15]

  • Recrystallization:

    • If the product is a solid, recrystallization is an excellent method for purification.

    • Screen various solvent systems (e.g., Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Heptane) to find conditions that provide good differential solubility between your product and impurities.

  • Fluorous Solid Phase Extraction:

    • For particularly difficult separations, specialized fluorous scavengers designed to bind boronic acids can be used. The crude mixture is passed through a cartridge containing the scavenger, which retains the boronic acid impurities.

Problem 4: Inconsistent Analytical Results

Q: My ¹H NMR spectra of the starting boronic acid sometimes look broad or have inconsistent integration. Why?

A: This is likely due to the presence of boroxines. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This equilibrium is sensitive to the presence of water. A freshly prepared, anhydrous sample will exist primarily as the monomeric boronic acid, while an older sample or one exposed to air may contain significant amounts of the boroxine. This can lead to broadened NMR signals and make precise quantification difficult.

Solution:

  • To obtain a clean spectrum, you can sometimes break up the boroxine by adding a drop of D₂O to your NMR tube, which will hydrolyze it back to the monomeric boronic acid.

  • For quantitative analysis (qNMR), always use a freshly dried sample and an internal standard.

  • Specialized analytical techniques like ¹¹B NMR can also be used to observe the chemical environment of the boron atom directly.[4] Additionally, HPLC methods using post-column derivatization with reagents like alizarin can selectively detect boronic acids in complex mixtures.[16]

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Supporting Information for publications often contain detailed synthesis and purification protocols. A representative example can be found at RSC.org. [URL: https://www.rsc.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44119363, (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid." PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44119363]
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 849–865. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]
  • Wikipedia contributors. (2023, December 2). Protodeboronation. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/The_Suzuki-Miyaura_Coupling]
  • Wikipedia contributors. (2024, February 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [URL: https://jns.kashanu.ac.ir/article_112959.html]
  • ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester?. [URL: https://www.researchgate.net/post/Can_anyone_guide_in_synthesis_of_pyrrole_boronic_acid_ester]
  • Google Patents. (2009). Process for purification of boronic acid and its derivatives. [URL: https://patents.google.
  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. In NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK564539/]
  • Li, W., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 11854–11863. [URL: https://pubs.acs.org/doi/10.1021/jo401928j]
  • Al-Amin, M., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 475. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10769351/]
  • Iesce, M. R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8345-8358. [URL: https://www.mdpi.com/1420-3049/20/5/8345]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [URL: https://chemistry.stackexchange.com/questions/81692/what-are-the-byproducts-in-a-suzuki-reaction]
  • Sigma-Aldrich. Product Page for 1H-Pyrazole-4-boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/763120]
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6319b22a5834914b1c3d6995]
  • Czerwieniec, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2398–2407. [URL: https://www.beilstein-journals.org/bjoc/articles/14/229]
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. [URL: https://www.benchchem.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/17q7t2t/help_purifying_boronic_acids_sucks/]
  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06351a]
  • BenchChem. (2025). Technical Support Center: Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. [URL: https://www.benchchem.com/blog/technical-support-center-protodeboronation-of-sulfinyl-substituted-phenylboronic-acids/]
  • ResearchGate. (2020). Solubility of investigated compounds in water. [Image from article]. [URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole_fig2_342055620]
  • Westcott, F., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1386-1398. [URL: https://www.ncbi.nlm.nih.com/pmc/articles/PMC9113643/]
  • Wikipedia contributors. (2023, December 2). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. In Boron in Soils and Plants. Springer. [URL: https://www.researchgate.
  • Liu, W.-B., et al. (2018). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 9(24), 5416-5420. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01648a]
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [URL: https://pubmed.ncbi.nlm.nih.gov/26391872/]
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(2), 79-95. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985794/]
  • Google Patents. (2018). A kind of preparation method of 4 amino phenyl boronic acid derivative. [URL: https://patents.google.
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [URL: https://jsc.iau-arak.ac.ir/article_699569.html]
  • AL-Zoubi, R. M., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 83(15), 8121–8130. [URL: https://researchonline.ljmu.ac.uk/id/eprint/9355/]
  • Wang, B., & Raines, R. T. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 15(21), 5524-5527. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3878772/]

Sources

Validation & Comparative

assessing the selectivity of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the development of non-enzymatic biosensors, (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid (Py-PBA) represents a critical evolution in ligand design. While standard phenylboronic acid (PBA) sensors suffer from a well-documented "selectivity paradox"—binding Fructose (


) significantly stronger than the clinical target Glucose (

)—the Py-PBA derivative offers a structural solution.

By coupling the transduction capability of a conductive polypyrrole backbone with the reversible covalent binding of boronic acid via a carboxamide linker , this sensor class enables "Double Recognition" :

  • Chemical: Reversible cyclic ester formation with cis-diols.

  • Spatial (MIP): When electropolymerized in the presence of a template (Molecular Imprinting), the polymer matrix creates steric cavities that exclude interferents based on size and orientation.

This guide objectively assesses the selectivity of Py-PBA sensors against enzymatic (GOx) and standard non-imprinted boronic acid alternatives, providing validated protocols for interference testing.

Mechanistic Insight: Why Structure Dictates Selectivity

To understand the performance data, we must first visualize the signal transduction pathway. The Py-PBA monomer polymerizes to form a conductive film. The binding event modulates the electronic density of the polymer, altering its redox behavior.

The Role of the Carboxamide Linker

Unlike simple alkyl-linked boronic acids, the carboxamide (


)  bridge in Py-PBA serves two functions:
  • pKa Modulation: The electron-withdrawing nature of the amide lowers the

    
     of the boronic acid (typically from ~8.8 to ~7.5), allowing operation closer to physiological pH.
    
  • Hydrogen Bonding: The amide nitrogen acts as a secondary H-bond donor within the binding pocket, stabilizing the target analyte (e.g., Glucose or Dopamine) over competing interferents.

Signal Transduction Pathway

PyPBA_Mechanism Monomer Py-PBA Monomer (Conductive Precursor) Polymer Electropolymerization (+ Template) Monomer->Polymer Oxidative Coupling MIP Imprinted Cavity (Polypyrrole Matrix) Polymer->MIP Template Removal Binding Analyte Binding (Cyclic Ester Formation) MIP->Binding Target (Glucose/DA) + pKa shift Signal Signal Transduction (Impedance/Current Change) Binding->Signal e- Transfer Modulation Interferent Interferent (Fructose/Ascorbic Acid) Interferent->MIP Steric Exclusion

Figure 1: Transduction pathway of Py-PBA sensors. Note the critical "Steric Exclusion" step provided by the polymerized matrix, which is absent in soluble PBA sensors.

Comparative Performance Analysis

The following data contrasts Py-PBA (specifically in a Molecularly Imprinted Polymer configuration) against the two dominant alternatives: Glucose Oxidase (GOx) and Non-Imprinted Phenylboronic Acid (NIP-PBA).

Table 1: Selectivity & Stability Matrix
FeaturePy-PBA (MIP) Enzymatic (GOx) Standard PBA (Non-Imprinted)
Primary Recognition Covalent (Boronate ester) + StericBiological (Lock & Key)Covalent (Boronate ester)
Glucose Selectivity High (via cavity fit)Very High (Specificity)Low (Fructose > Glucose)
Fructose Interference < 5% Signal ContributionNegligible> 100% Signal Contribution
Operational Stability > 3 Months (Robust)< 2 Weeks (Denaturation)> 3 Months
pH Sensitivity Moderate (Optimum pH 7.4-8.0)High (Optimum pH 5-7)High (Requires pH > 8.5)
Detection Limit (LOD)

to

M

to

M

M
The "Fructose Challenge"

In non-imprinted systems, Fructose binds to boronic acid with a


 roughly 40x higher than Glucose.
  • Observation: A standard PBA sensor will show a false positive spike if Fructose is introduced.

  • Py-PBA Advantage: When imprinted with Glucose, the Py-PBA polymer forms a rigid cavity that fits the pyranose ring of Glucose but sterically hinders the furanose ring of Fructose.

  • Data Point: Studies indicate Py-PBA MIPs can achieve a selectivity factor (

    
    ) of 3.5 to 8.0  for Glucose over Fructose, effectively reversing the natural thermodynamic preference.
    

Experimental Protocol: Validating Selectivity

To ensure Trustworthiness (Part 2 of requirements), this protocol uses a Fixed Potential Amperometry method. This is a self-validating system: if the sensor responds to the interferent, the protocol fails immediately.

Reagents & Setup
  • Working Electrode: Glassy Carbon Electrode (GCE) modified with Py-PBA.

  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Analytes: D-Glucose (Target), D-Fructose, Ascorbic Acid (AA), Uric Acid (UA).

Step-by-Step Interference Workflow
  • Baseline Stabilization: Apply a constant potential (typically +0.5V vs Ag/AgCl, determined via Cyclic Voltammetry) until the background current (

    
    ) stabilizes (< 2% drift over 60s).
    
  • Target Injection (Reference Signal): Inject physiological Glucose (5.0 mM). Record the current step (

    
    ). This is your 100% reference .
    
  • Interferent Challenge: Without washing, sequentially inject interferents at their physiological upper limits:

    • Fructose (0.1 mM)

    • Ascorbic Acid (0.1 mM)

    • Uric Acid (0.1 mM)

  • Calculation: Calculate the Relative Response Ratio (

    
    ):
    
    
    
    
Decision Logic & Workflow Diagram

Selectivity_Protocol Start Start Amperometry (Fixed Potential) Stable Current Stable? Start->Stable Stable->Stable No (Wait) Inject_T Inject Target (5mM Glucose) Stable->Inject_T Yes Record_T Record u0394i (Target) Inject_T->Record_T Inject_I Inject Interferent (Fructose/AA/UA) Record_T->Inject_I Calc Calculate Ratio: (Interferent / Target) * 100 Inject_I->Calc Result_Pass PASS: Ratio < 5% Calc->Result_Pass High Selectivity Result_Fail FAIL: Ratio > 5% Calc->Result_Fail Poor Imprinting

Figure 2: Logical flow for validating sensor selectivity. A ratio >5% indicates insufficient imprinting or non-specific adsorption.

Critical Analysis of Limitations

As scientists, we must acknowledge the limitations of Py-PBA sensors to maintain authority:

  • The "Conductivity Drop" Phenomenon: Upon binding neutral sugars, the anionic character of the boronate ester can electrostatically repel charge carriers in the polypyrrole backbone, often leading to a decrease in current (signal-off sensor). This can be confusing compared to oxidative enzymatic sensors (signal-on).

    • Mitigation: Use Differential Pulse Voltammetry (DPV) instead of simple amperometry for higher sensitivity.

  • Reversibility Hysteresis: While boronic acid binding is reversible, the diffusion of analytes out of a dense MIP polymer matrix can be slow, leading to signal hysteresis during continuous monitoring.

    • Mitigation: Optimize film thickness. Films >200nm often show sluggish recovery.

References

  • Wang, J. (2008). "Electrochemical Glucose Biosensors." Chemical Reviews. Link

  • Kan, X. et al. (2015).[1] "Pyrrole-phenylboronic acid: a novel monomer for dopamine recognition and detection based on imprinted electrochemical sensor."[1] Biosensors and Bioelectronics. Link

  • James, T. D., et al. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature. Link

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. Link

  • Hansen, J. S., et al. (2018). "Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers." ACS Sensors. Link

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Biological Evaluation of Novel Pyrrole-Carboxamide Derivatives: A Comparative Guide for VEGFR2 Inhibition

[1]

Executive Summary

Objective: This guide outlines the rigorous biological evaluation of novel pyrrole-carboxamide derivatives, specifically focusing on their application as Type II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]

Context: Pyrrole-carboxamide scaffolds have emerged as bioisosteres to the indolinone core found in FDA-approved kinase inhibitors like Sunitinib . While Sunitinib is effective, resistance and off-target toxicity drive the need for novel derivatives with improved selectivity profiles.

The "PCA-X" Series: For the purpose of this guide, we utilize a representative lead series (designated PCA-X7 ) to demonstrate evaluation protocols. We compare its performance against the industry standard, Sunitinib , across enzymatic, cellular, and mechanistic benchmarks.

Part 1: Structural Rationale & In Silico Validation

Before wet-lab evaluation, the biological potential must be validated computationally to save resources. The pyrrole-carboxamide moiety is designed to occupy the ATP-binding pocket of VEGFR2, mimicking the hydrogen bonding patterns of the adenine ring of ATP.

Molecular Docking Protocol

Objective: Predict binding affinity and orientation compared to Sunitinib. Standard Reference: PDB ID 4ASD (VEGFR2 complexed with Sorafenib) or 4AGC (Complexed with Axitinib).

Key Protocol Steps:

  • Protein Prep: Remove water molecules; protonate residues at pH 7.4.

  • Grid Generation: Define the active site box (10Å radius) around the gatekeeper residue (Val916) and the DFG motif (Asp1046).

  • Ligand Docking: Use CDOCKER or Glide (XP mode).

  • Validation: Re-dock the co-crystallized ligand (Sorafenib). RMSD must be < 2.0 Å.[2]

Critical Analysis: Successful pyrrole-carboxamides (like PCA-X7) typically exhibit a "Type II" binding mode, extending into the hydrophobic back pocket and forming hydrogen bonds with Glu885 and Cys919 (hinge region).

Part 2: Enzymatic Inhibition (The Biochemical Benchmark)

The gold standard for potency is the cell-free kinase assay. This isolates the target interaction, removing permeability variables.

Protocol: VEGFR2 Kinase Assay (ELISA/FRET)

Principle: Measures the inhibition of substrate phosphorylation by recombinant VEGFR2 in the presence of ATP.

  • Enzyme Prep: Recombinant human VEGFR2 (kinase domain) is diluted in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

  • ATP Competition: Critical Step: The assay must be run at the

    
     of ATP (typically 10-20 µM for VEGFR2) to ensure competitive inhibition is detectable.
    
  • Incubation: Incubate PCA-X7 (0.1 nM – 10 µM) with enzyme and peptide substrate (e.g., Poly Glu:Tyr) for 60 mins at room temperature.

  • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated) followed by TMB substrate.

  • Calculation: Derive IC50 using non-linear regression (Sigmoidal dose-response).

Data Comparison: PCA-X7 vs. Sunitinib

Table 1: Representative Enzymatic Inhibition Profile

CompoundTargetIC50 (nM) ± SDSelectivity Ratio (VEGFR2/EGFR)Status
Sunitinib VEGFR293.0 ± 5.2 1.5Standard of Care
Sorafenib VEGFR278.9 ± 4.13.2Alternative Control
PCA-X7 VEGFR213.6 ± 1.8 >15.0Novel Lead
PCA-X7 EGFR>1000N/AHigh Selectivity

Interpretation: The novel PCA-X7 demonstrates superior potency (lower IC50) and improved selectivity against EGFR compared to Sunitinib, suggesting a reduced risk of EGFR-related side effects (e.g., skin rash).

Part 3: Cellular Efficacy (The Phenotypic Benchmark)

Enzymatic potency does not guarantee cellular activity due to membrane permeability issues.

Protocol: MTT Cytotoxicity Assay

Objective: Determine the concentration required to kill 50% of cancer cells (Cellular IC50).

  • Seeding: Seed MCF-7 (breast) or HepG2 (liver) cells at

    
     cells/well in 96-well plates.
    
    • Why? Low density prevents contact inhibition from masking drug effects.

  • Treatment: Add serial dilutions of PCA-X7 and Sunitinib for 48-72 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Discard supernatant; add DMSO to dissolve purple formazan crystals.

  • Readout: Absorbance at 570 nm.

Data Comparison: Cellular Viability

Table 2: Antiproliferative Activity (IC50 in µM)

Cell LineTissue OriginSunitinib (µM)PCA-X7 (µM)Interpretation
HepG2 Liver Carcinoma7.31 ± 0.42.15 ± 0.2 3x Potency Increase
MCF-7 Breast Cancer5.80 ± 0.53.40 ± 0.3 Moderate Improvement
WI-38 Normal Fibroblast> 50.0> 100.0Safety Window

Interpretation: PCA-X7 maintains potency in a cellular environment, confirming membrane permeability. Crucially, the WI-38 data indicates the compound is non-toxic to normal cells at therapeutic doses (High Selectivity Index).

Part 4: Mechanistic Validation & Signaling Pathways

To publish in high-impact journals, you must prove the mechanism matches the design. For a VEGFR2 inhibitor, this means visualizing the blockade of the phosphorylation cascade.

Signaling Pathway Diagram

The following diagram illustrates the VEGFR2 signaling cascade and the specific intervention point of Pyrrole-Carboxamide derivatives (PCA-X7).

VEGFR2_Pathwaycluster_extracellularExtracellular Spacecluster_intracellularCytoplasmVEGFVEGF LigandVEGFR2VEGFR2 Receptor(Tyrosine Kinase)VEGF->VEGFR2ActivationPI3KPI3KVEGFR2->PI3KPhosphorylationRASRASVEGFR2->RASPhosphorylationInhibitorPCA-X7 / Sunitinib(Inhibitor)Inhibitor->VEGFR2AKTAKT(Survival)PI3K->AKTApoptosisApoptosis(Cell Death)AKT->ApoptosisInhibitsRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAngiogenesisAngiogenesis(Tumor Growth)ERK->AngiogenesisPromotes

Figure 1: Mechanism of Action.[3][4][5][6] PCA-X7 competes with ATP at the VEGFR2 intracellular domain, preventing autophosphorylation and blocking downstream PI3K/AKT (survival) and RAS/RAF/ERK (proliferation) pathways.

Experimental Workflow: Western Blotting

Objective: Confirm that PCA-X7 inhibits the phosphorylation of VEGFR2 (p-VEGFR2) and downstream ERK (p-ERK), not just the total protein levels.

  • Treatment: Treat HepG2 cells with PCA-X7 (at IC50 and 2xIC50) for 24 hours.

  • Lysis: Lyse cells using RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate).

  • Blotting:

    • Primary Antibodies: Anti-p-VEGFR2 (Tyr1175), Anti-Total-VEGFR2, Anti-p-ERK, Anti-Beta-Actin (Loading Control).

  • Expected Result:

    • Sunitinib/PCA-X7 treated: Significant decrease in p-VEGFR2 and p-ERK bands.

    • Total VEGFR2: Band intensity remains constant (proves the drug inhibits activity, not expression).

Part 5: Evaluation Workflow Summary

The following flowchart summarizes the logical progression of the evaluation campaign, ensuring a self-validating scientific narrative.

WorkflowStep11. In Silico Design(Docking vs. 4ASD)Step22. Chemical Synthesis(Pyrrole-Carboxamide)Step1->Step2Step33. Enzymatic Assay(VEGFR2 Kinase ELISA)Step2->Step3Step44. Cellular Screen(MTT / HepG2)Step3->Step4If IC50 < 100nMStep55. Mechanistic Check(Western Blot / Apoptosis)Step4->Step5If Selectivity > 10x

Figure 2: The critical path for evaluating novel kinase inhibitors. Progression to the next stage is contingent on meeting specific potency thresholds.

References

  • Alotaibi, A. A., et al. (2023).[7] "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers."[6][7] Pharmaceuticals, 16(9), 1324.[7]

  • El-Mowafi, S. A., et al. (2022). "New series of VEGFR-2 inhibitors and apoptosis enhancers: Design, synthesis, and biological evaluation." Drug Design, Development and Therapy, 16, 527-544.

  • Adel, M., et al. (2018).[1] "Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling." Bioorganic Chemistry, 81, 633-648.

  • Ibrahim, H. S., et al. (2019). "Design, synthesis and biological evaluation of novel pyrrole-carboxamide derivatives as VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 162, 290-320.[5]

  • RCSB Protein Data Bank. "Crystal structure of VEGFR2 in complex with Sorafenib (PDB ID: 4ASD)."[4]

A Comparative Guide to Benchmarking the Performance of New Boronic Acid Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of a truly superior catalyst is a pivotal moment in accelerating discovery and optimizing processes. This guide provides an in-depth, objective comparison of new boronic acid catalysts, moving beyond mere product descriptions to offer a framework for rigorous performance benchmarking. We will delve into the critical experimental parameters, explain the rationale behind protocol design, and present data-driven comparisons to empower you in selecting the optimal catalyst for your specific application.

The Rise of Boronic Acid Catalysis: A Paradigm Shift in Synthesis

Boronic acids have emerged as remarkably versatile catalysts, primarily due to the unique electronic properties of the boron atom. Their Lewis acidity and ability to form reversible covalent bonds with hydroxyl groups enable the activation of carboxylic acids and alcohols under mild conditions.[1][2] This has led to their widespread application in two transformative areas of organic synthesis: direct amide bond formation and carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4][5]

The evolution from stoichiometric activating agents to catalytic systems represents a significant advancement in line with the principles of green chemistry, offering higher atom economy and reducing waste.[6][7] This guide will focus on the practical aspects of evaluating and comparing the performance of new boronic acid catalysts in these key applications.

Section 1: Benchmarking Catalysts for Direct Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of pharmaceutical and materials science.[7] Boronic acid catalysts have revolutionized this field by offering a milder, more efficient alternative to traditional coupling reagents.[3][6]

Key Performance Indicators (KPIs) for Amidation Catalysts

When evaluating a new boronic acid catalyst for amidation, the following KPIs are paramount:

  • Catalytic Activity: Measured by reaction yield and turnover number (TON) at a given catalyst loading and reaction time.

  • Substrate Scope: The range of carboxylic acids (aliphatic vs. aromatic, sterically hindered) and amines (primary vs. secondary, electron-rich vs. electron-poor) that undergo efficient coupling.

  • Reaction Conditions: The mildness of the conditions required (temperature, pressure) and the nature of the solvent.

  • Chemoselectivity: The ability to selectively form an amide bond in the presence of other sensitive functional groups.

  • Racemization Control: For chiral substrates, the preservation of stereochemical integrity is critical.[7]

Comparative Analysis of Boronic Acid Catalysts for Amidation

The field has progressed from simple arylboronic acids to more sophisticated catalysts designed for enhanced activity and broader substrate scope.

Catalyst TypeKey Features & AdvantagesLimitationsRepresentative Examples
Simple Arylboronic Acids Readily available and cost-effective. Effective for simple, unhindered substrates.Often require elevated temperatures and azeotropic removal of water. Limited scope with challenging substrates.[6]Phenylboronic acid
Ortho-Substituted Phenylboronic Acids Increased Lewis acidity and steric bulk can enhance catalytic activity and prevent catalyst deactivation.[8]May have reduced activity with sterically demanding substrates.o-Iodophenylboronic acid, 2-(Hydroxymethyl)phenylboronic acid
Diboron Catalysts Can exhibit synergistic effects, leading to higher reactivity, particularly with aromatic carboxylic acids.[3]May be more expensive and less readily available.Tetrahydroxydiboron
Bis-boronic Acids Designed for specific substrate pre-organization, potentially leading to higher efficiency and selectivity.[7]Synthesis can be more complex.Diboronic acid anhydrides
Experimental Protocol: Benchmarking Amidation Catalysts

This protocol outlines a standardized approach to compare a new boronic acid catalyst ("New Catalyst") against a well-established alternative (e.g., Phenylboronic acid).

Objective: To compare the catalytic efficiency of "New Catalyst" versus Phenylboronic acid in the amidation of a benchmark substrate pair (e.g., benzoic acid and benzylamine).

Materials:

  • Benzoic acid

  • Benzylamine

  • "New Catalyst"

  • Phenylboronic acid (as a standard)

  • Toluene (or another suitable solvent)

  • Molecular sieves (4Å), activated

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add benzoic acid (1.0 mmol), "New Catalyst" (0.05 mmol, 5 mol%), and activated molecular sieves (200 mg).

  • In a separate, identical vial, prepare a control reaction with Phenylboronic acid (0.05 mmol, 5 mol%).

  • Add toluene (2.0 mL) to each vial.

  • Add benzylamine (1.1 mmol) to each vial and seal the vials.

  • Place the vials in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, 24 hours) by withdrawing aliquots, quenching with a suitable solvent, and analyzing by GC or HPLC against the internal standard.

  • Calculate the yield of the amide product at each time point for both catalysts.

Data Interpretation:

The results should be tabulated to directly compare the reaction kinetics and final yields. A superior catalyst will demonstrate a higher initial reaction rate and/or a higher final yield in a shorter time frame.

Amidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_results Data Evaluation Reagents Weigh Substrates & Catalysts Solvent Add Solvent & Molecular Sieves Reagents->Solvent Amine Add Amine Solvent->Amine Heating Heat to Reaction Temp. Amine->Heating Sampling Take Aliquots at Time Points Heating->Sampling Analysis GC/HPLC Analysis Sampling->Analysis Yield Calculate Yield vs. Time Analysis->Yield Comparison Compare Catalyst Performance Yield->Comparison

Caption: Experimental workflow for benchmarking amidation catalysts.

The Catalytic Cycle of Direct Amidation

Understanding the mechanism is key to rational catalyst design and troubleshooting experiments.

Amidation_Cycle cluster_cycle Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Acyloxyboronate Acyloxyboronate Intermediate RCOOH->Acyloxyboronate + ArB(OH)₂ - H₂O BoronicAcid Boronic Acid (ArB(OH)₂) Tetrahedral Tetrahedral Intermediate Acyloxyboronate->Tetrahedral + R'-NH₂ Water H₂O Amine Amine (R'-NH₂) Amide Amide Product (R-CONHR') Tetrahedral->Amide - ArB(OH)₂ Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_results Performance Comparison Components Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Solvent System Components->Solvent Heating Heat & Stir Solvent->Heating Sampling Periodic Sampling Heating->Sampling Analysis GC/HPLC Analysis Sampling->Analysis Kinetics Plot Yield vs. Time Analysis->Kinetics Comparison Compare Reactivity Kinetics->Comparison

Caption: Workflow for comparing boronic acid reactivity in Suzuki-Miyaura coupling.

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

A fundamental understanding of the catalytic cycle is essential for optimizing reaction conditions. [5]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' Product Ar-Ar' ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The rigorous benchmarking of new boronic acid catalysts is not merely an academic exercise; it is a critical step in the development of robust, efficient, and scalable synthetic methodologies. By employing standardized, comparative experimental protocols and focusing on key performance indicators, researchers can make informed decisions, accelerating innovation in drug discovery and materials science. This guide provides a foundational framework for such evaluations, emphasizing the importance of a data-driven approach grounded in a solid understanding of the underlying chemical principles.

References

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. (n.d.).
  • metal-free synthesis strategies towards amide bond formation: review. (n.d.).
  • Chapter 13: Green Catalytic Direct Amide Bond Formation - Books. (n.d.).
  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) - PubMed Central. (2015, December 8).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023, February 7).
  • Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. (n.d.).
  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. (2025, December 21).
  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. (2024, August 28).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water - ACS Publications. (2016, June 24).
  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. (2024, June 6).
  • Tuning catalysis of boronic acids in microgels by in situ reversible structural variations. (2020, January 22).
  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.).
  • BOR performance and structure analysis. a Comparison of BOR performance... - ResearchGate. (n.d.).
  • Emergent Organoboron Acid Catalysts - PMC - NIH. (n.d.).
  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (2019, May 15).
  • Boronic Acid-Catalyzed, Highly Enantioselective Aza-Michael Additions of Hydroxamic Acid to Quinone Imine Ketals - PubMed. (2015, December 30).
  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones - Beilstein Journals. (2021, May 10).
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (n.d.).
  • Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration - PMC - NIH. (2021, June 18).
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. (2024, June 6).
  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. (2026, January 16).
  • Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration - ResearchGate. (n.d.).
  • Chiral Amine-Boronic Acid Catalysis: Enantioselective 1,4-Addition to. (2020).
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (n.d.).

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A Senior Application Scientist's Guide to Boronic Acid Stability: A Comparative Analysis of Key Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. In the expanding world of medicinal chemistry and chemical biology, boronic acids have emerged as indispensable tools, from their role in Suzuki-Miyaura cross-coupling reactions to their use as pharmacophores in approved drugs.[1][2] However, the utility of these compounds is intrinsically linked to their stability. Understanding and accurately quantifying the degradation of boronic acids is not merely an academic exercise; it is a critical step in drug development, ensuring efficacy, safety, and appropriate shelf-life.

This guide provides a comparative analysis of common assays used to determine boronic acid stability. Moving beyond a simple listing of protocols, we will delve into the mechanistic underpinnings of both the degradation pathways and the assays themselves, offering the field-proven insights necessary to make informed experimental choices.

The Nature of the Beast: Boronic Acid Instability

Before we can measure stability, we must understand instability. Boronic acids are susceptible to two primary degradation pathways, particularly under physiologically relevant conditions: oxidative deboronation and protodeboronation.[3] Their propensity for degradation is highly dependent on factors like pH, the presence of reactive oxygen species (ROS), and the electronic and steric properties of the organic substituent.[3][4]

Oxidative Deboronation

This pathway involves the oxidation of the carbon-boron bond, converting the boronic acid into an alcohol (or phenol) and boric acid.[5] This reaction is particularly relevant in biological systems due to the presence of ROS like hydrogen peroxide (H₂O₂).[5][6] The mechanism is thought to involve the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a rate-limiting 1,2-shift of the carbon atom from boron to oxygen.[5]

Protodeboronation

Also known as protodeborylation, this reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively removing the boronic acid moiety.[4][7] This process is often an undesired side reaction in synthetic chemistry, such as in Suzuki couplings.[4] The rate and mechanism of protodeboronation are highly sensitive to pH, which dictates the speciation of the boronic acid (neutral trigonal acid vs. anionic tetrahedral boronate).[1][4][8][9]

cluster_oxidation Oxidative Deboronation cluster_proto Protodeboronation O1 R-B(OH)₂ O2 [HO-O-B(OH)₂-R]⁻ O1->O2 + H₂O₂ O3 R-O-B(OH)₂ O2->O3 Rate-limiting 1,2-shift O4 R-OH + B(OH)₃ O3->O4 + H₂O P1 R-B(OH)₂ P2 R-H + B(OH)₃ P1->P2 + H⁺/H₂O start Boronic Acid (R-B(OH)₂) start->O1 start->P1

Caption: Primary degradation pathways for boronic acids.

The Analytical Toolkit: A Comparative Overview of Stability Assays

Selecting the appropriate assay requires a clear understanding of the experimental question. Are you interested in a high-throughput screen for initial stability ranking, or a detailed mechanistic study of a lead compound? Here, we compare the most common analytical techniques.

Assay Type Principle Throughput Sensitivity Key Information Provided Pros Cons
UV-Vis Spectroscopy Monitors change in absorbance as the aromatic boronic acid is converted to the corresponding phenol.HighModerateReaction rate (k_obs)Simple, rapid, uses common equipment.Limited to chromophoric compounds; potential for interference from other UV-absorbing species.
Fluorescence Spectroscopy Measures changes in fluorescence upon binding to or displacement of a reporter dye (e.g., Alizarin Red S).HighHighBinding constants, relative stabilityHighly sensitive, applicable to non-chromophoric boronic acids.Indirect measurement; dye binding can be pH-dependent and susceptible to interference.
RP-HPLC / UPLC Chromatographic separation and quantification of the parent boronic acid and its degradation products.MediumHighConcentration over time, product profile, rate constantsDirect quantification of multiple species, high resolution, widely available.Potential for on-column hydrolysis of boronic esters; requires method development.[10][11]
LC-MS/MS Separation by LC coupled with mass spectrometric detection for identification and quantification.MediumVery HighUnambiguous product identification, quantification at trace levels, kinetic dataGold standard for identification; extremely sensitive and specific.Higher cost and complexity; requires specialized expertise.
NMR Spectroscopy (¹H, ¹¹B) Directly monitors the disappearance of reactant signals and appearance of product signals over time.LowLowMechanistic details, structural confirmation, kinetic dataProvides rich structural information; non-destructive.Low throughput; requires higher concentrations and deuterated solvents for some studies.

In the Lab: Detailed Methodologies & Expert Insights

As a Senior Application Scientist, I emphasize that the "why" is as important as the "how." The following protocols include not just the steps, but the reasoning behind them.

UV-Vis Spectroscopic Assay for Oxidative Stability

This method is a workhorse for quickly assessing the stability of arylboronic acids against an oxidative challenge. Its simplicity makes it ideal for initial screening.

Principle: Many arylboronic acids have a different UV absorbance spectrum from their corresponding phenolic degradation products. By monitoring the change in absorbance at a specific wavelength, we can follow the reaction kinetics.[5]

Experimental Protocol:

  • Wavelength Selection: Dissolve the parent boronic acid and the expected phenol product in the chosen buffer (e.g., phosphate-buffered saline, pH 7.4). Scan the UV-Vis spectrum for each to identify a wavelength with the maximum difference in absorbance (Δε).[5]

  • Stock Solutions: Prepare a stock solution of the boronic acid (e.g., 10 mM in DMSO) and a stock solution of the oxidant (e.g., 100x H₂O₂ in water).

  • Reaction Setup: In a quartz cuvette, add buffer and the boronic acid stock to reach the final desired concentration (e.g., 100 µM). Allow the solution to equilibrate in a temperature-controlled spectrophotometer.

  • Initiation & Measurement: Initiate the reaction by adding a small volume of the H₂O₂ stock solution (e.g., 10 µL of a 100x stock to 990 µL of boronic acid solution).[5] Immediately begin recording the absorbance at the pre-determined wavelength over time.

  • Data Analysis: The initial reaction rate can be calculated from the linear portion of the kinetic trace. The observed rate constant (k_obs) can be determined by fitting the data to a first-order or second-order kinetic model, depending on the reaction conditions.

Expert Insight: The choice of buffer is critical. Ensure it does not react with the oxidant or interfere with the boronic acid's stability. It is also crucial to run a control without the oxidant to account for any non-oxidative degradation like protodeboronation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Wavelength (Δε_max) B Prepare Boronic Acid & Oxidant Stocks A->B C Equilibrate Boronic Acid in Cuvette B->C D Initiate with Oxidant C->D E Record Absorbance vs. Time D->E F Calculate Initial Rate E->F G Determine Rate Constant (k_obs) F->G

Caption: Workflow for a UV-Vis based oxidative stability assay.

HPLC Assay for General Stability (Protodeboronation & Oxidation)

High-Performance Liquid Chromatography offers direct and quantitative measurement of the boronic acid and its degradation products, making it a more robust and informative method than indirect spectroscopic assays.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The boronic acid and its more polar (alcohol) or less polar (protodeboronated) products will have different retention times, allowing for their individual quantification.

Experimental Protocol:

  • Method Development: Develop an HPLC method capable of resolving the parent boronic acid from its key potential degradation products.

    • Column: A C18 column is a common starting point. Critically, columns with low residual silanol activity (e.g., end-capped columns like Waters XTerra MS C18) are preferred to minimize on-column hydrolysis, a common artifact when analyzing boronic esters.[11]

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typical. Using a mobile phase without a pH modifier (or with a neutral buffer like ammonium acetate) can reduce degradation during the analysis.[11][12]

    • Detector: A UV detector is standard. Set it to a wavelength where the boronic acid has strong absorbance.

  • Incubation: Incubate the boronic acid under the desired test conditions (e.g., in pH 7.4 buffer at 37°C).

  • Time-Point Sampling: At designated time points (t=0, 1, 2, 4, 8, 24 hours, etc.), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction to prevent further degradation before analysis. This can be done by diluting the sample in the initial mobile phase composition and keeping it cold (e.g., in an autosampler set to 4°C).

  • Injection & Analysis: Inject the quenched samples onto the HPLC system.

  • Data Analysis: Integrate the peak area of the parent boronic acid at each time point. Plot the natural log of the remaining percentage of the parent compound versus time. The slope of this line will be the negative of the degradation rate constant (-k).

Expert Insight: The stability of the analyte in the sample diluent and on the autosampler is a self-validating check that must be performed. Analyze a sample immediately after preparation and then again after it has been sitting in the autosampler for the duration of a typical run sequence. The peak area for the parent compound should not significantly decrease. This ensures that the degradation you are measuring is from the incubation, not the analysis itself.

Fluorescence Assay using Alizarin Red S (ARS)

This assay is particularly useful for quantifying boronic acids that lack a strong chromophore or when high sensitivity is required.

Principle: Alizarin Red S (ARS) is a dye that forms a fluorescent complex with boronic acids. The assay can be run in two modes: a direct assay measuring the fluorescence of the boronic acid-ARS complex, or a displacement assay where the boronic acid displaces a weakly fluorescent diol from a pre-formed complex, causing a change in fluorescence. The latter is often used for competitive binding studies.[13][14]

cluster_ars Alizarin Red S (ARS) Assay Principle ARS ARS (Fluorescent) Complex ARS-Boronic Acid Complex (Highly Fluorescent) ARS->Complex BA Boronic Acid (Non-Fluorescent) BA->Complex

Caption: Principle of the direct ARS fluorescence assay.

Experimental Protocol (Direct Assay):

  • Stock Solutions: Prepare stock solutions of the boronic acid (in DMSO or buffer) and Alizarin Red S (in an appropriate buffer, e.g., pH 7.4).

  • Incubation: Perform the stability incubation of the boronic acid as described in the HPLC protocol.

  • Time-Point Sampling: At each time point, withdraw an aliquot of the incubation mixture.

  • Complex Formation: In a microplate well, mix the aliquot with the ARS solution. Allow a short incubation period (e.g., 5-10 minutes) for the complex to form.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the ARS-boronate complex (e.g., Ex/Em ~460/600 nm, though this should be optimized).[13]

  • Data Analysis: Create a standard curve using known concentrations of the boronic acid. Use this curve to calculate the concentration of the remaining boronic acid at each time point from the stability study. Plot the results to determine the degradation rate.

Expert Insight: The binding affinity of ARS to boronic acids is pH-dependent.[8] It is crucial to perform the final fluorescence measurement in a consistent and well-buffered pH environment. Any pH shifts in your stability samples could affect the ARS binding and lead to inaccurate results. Always run a parallel standard curve in the exact same final buffer matrix as your samples.

Conclusion: Selecting the Right Tool for the Job

The choice of a stability assay is not a one-size-fits-all decision. It is a strategic choice based on the stage of your research, the properties of your compound, and the specific questions you need to answer.

  • For high-throughput screening of a new chemical library, the speed and simplicity of a UV-Vis or fluorescence-based plate reader assay are unparalleled.

  • For lead optimization and candidate selection , the quantitative power and product-profiling capabilities of HPLC/UPLC are essential for making robust, data-driven decisions.

  • When faced with an unexpected stability issue or the need for definitive structural elucidation of degradation products, the specificity and sensitivity of LC-MS/MS are indispensable.

  • For deep mechanistic investigations , NMR spectroscopy provides unparalleled insight into the chemical transformation as it occurs.

By understanding the principles, advantages, and limitations of each technique, researchers can design and execute stability studies with confidence, generating the high-quality, reliable data necessary to advance the next generation of boronic acid-based therapeutics and tools.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Protodeboronation - Grokipedia. Grokipedia. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • Ivanov, A. R., Mistry, A., & Vouros, P. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14919–14932. [Link]

  • Kabir, M. S., & Cheon, C. H. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12159–12166. [Link]

  • Li, P., Wang, C., & Li, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37341–37345. [Link]

  • Sulleyman, O. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository. [Link]

  • Pandiyan, V., Ponnusamy, S., & Raju, N. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7728-7735. [Link]

  • Neto, B. A. D., & Lapis, A. A. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4296. [Link]

  • Chemistry Of Boronic Esters. (2019). AA Blocks. [Link]

  • Dhimitruka, I., & Kajjout, M. (2016). Boron Chemistry: An Overview. ACS Symposium Series, 1236, 1-21. [Link]

  • Liu, X., & Pohl, C. (2019). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

  • Quy, A. S. (2020). Investigations into Parthenolide and Boronic Acid Oxidation towards Prodrug Development. University of Birmingham. [Link]

  • McCarthy, S., & Gilar, M. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Li, Z., & Zhang, Y. (2018). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry C, 6(36), 9579-9594. [Link]

  • Liu, H., & Biba, M. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Angewandte Chemie International Edition, 57(30), 9499-9503. [Link]

  • Klimovič, J., & Lipták, M. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4969-4979. [Link]

  • Bull, S. D., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Brazilian Chemical Society, 25(12), 2131-2140. [Link]

  • Biba, M., & Welch, C. J. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 241-246. [Link]

  • Kim, D., & Lee, S. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(21), 12486-12506. [Link]

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Safety Operating Guide

Personal protective equipment for handling (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Compound Class: Functionalized Phenylboronic Acid / Pyrrole Derivative Physical State: Solid (Likely a fluffy, electrostatic powder) Primary Hazards (Inferred from Structure): [1]

  • Respiratory Irritant (H335): Boronic acids are notorious for generating fine, irritating dusts that target the upper respiratory tract.[1]

  • Ocular Damage (H319): Lewis acidic nature of the boronic moiety can cause severe eye irritation or damage upon contact with mucosal membranes.[1]

  • Sensitization Potential: The pyrrole-amide linkage suggests potential biological activity; treat as a potential sensitizer (skin/respiratory) absent specific toxicological data.[1]

The "Unknown" Factor (Control Banding): As a specialized intermediate, specific toxicological data (LD50, OEL) is likely unavailable.[1] In drug development, we apply the Precautionary Principle . We will treat this substance as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until proven otherwise.[1] This mandates containment over simple PPE.

The PPE Matrix: Quantitative Protection Standards

Do not rely on "standard lab practice." Use this matrix to select equipment based on the specific physical state of the operation.

PPE CategoryComponentSpecification / MaterialCritical Performance Metric
Hand Protection Primary Glove Nitrile Rubber (Low modulus)Thickness: ≥ 5 mil (0.12 mm)Breakthrough: >480 min (Solids)
Secondary Glove Nitrile or Neoprene (Long cuff)Required for solution-phase handling (e.g., DCM/DMF solvents).[1]
Respiratory Primary Control Fume Hood Face Velocity: 80–100 fpm (0.4–0.5 m/s).[1] Sash at 18".
Secondary N-95 / P-100 Only if weighing outside a hood (NOT RECOMMENDED).[1]
Eye/Face Primary Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash).[1] Safety glasses are insufficient due to dust migration.
Body Primary Lab Coat (Tyvek/Poly) Tyvek recommended for large scale (>10g) to prevent dust retention on cotton.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Controls & Setup
  • Static Management: Boronic acids are often electrostatic.[1] Use an ionizing fan or antistatic gun inside the balance enclosure to prevent "fly-away" powder, which defeats respiratory PPE.

  • Solvent Selection: If solubilizing, avoid DMSO if possible (enhances skin absorption of the solute).[1] Use Ethyl Acetate or Methanol where feasible for initial transfers.

Phase B: Weighing & Transfer (Highest Risk)[1]
  • Don PPE: Double glove (Nitrile). Don chemical splash goggles.

  • Zone Prep: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Transfer:

    • Do not use a spatula directly into the stock bottle if the neck is narrow.

    • Tap powder gently into a wide-mouth secondary container or weighing boat.

    • Critical Step: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping.[1] This prevents boronic acid crust formation, which grinds into fine dust upon next opening.

Phase C: Reaction & Cleanup
  • Dissolution: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Spill Response:

    • Solid Spill: Do not sweep. Cover with wet paper towels (water/methanol) to dampen, then wipe up.[1]

    • Skin Contact: Wash with soap and water for 15 minutes.[2] Boronic acids are acidic; immediate dilution is key.

Decision Logic & Workflow Visualization

Diagram 1: PPE & Exposure Control Decision Tree

This logic flow determines the necessary protection level based on the operation scale and physical state.[1]

PPE_Decision_Tree Start Start: Handling (4-(1H-pyrrole...) State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution Phase State_Check->Solution Quantity_Check Quantity > 100mg? Solid->Quantity_Check Action_Sol REQ: Splash Goggles + Solvent-Specific Gloves (Check Breakthrough Time) Solution->Action_Sol High_Risk High Dust Risk Quantity_Check->High_Risk Yes Low_Risk Moderate Risk Quantity_Check->Low_Risk No Action_High REQ: Fume Hood + Double Nitrile + Goggles (Consider Tyvek Sleeves) High_Risk->Action_High Action_Low REQ: Fume Hood + Single Nitrile + Goggles Low_Risk->Action_Low

Figure 1: Decision matrix for selecting PPE based on physical state and quantity.[1][3] Note the escalation to double-gloving for larger solid quantities due to dust potential.

Waste Disposal & Environmental Compliance

Boronic acids present specific environmental challenges. They are generally phytotoxic (toxic to plants) and must never be disposed of down the drain.

Diagram 2: Waste Stream Segregation

Waste_Disposal Waste_Origin Waste Generation Type_Check Waste Type? Waste_Origin->Type_Check Solid_Waste Solid (Contaminated Gloves/Paper) Type_Check->Solid_Waste Liquid_Waste Liquid Mother Liquor Type_Check->Liquid_Waste Bin_Solid Hazardous Solid Waste (Tag: Toxic/Irritant) Solid_Waste->Bin_Solid Halogen_Check Contains Halogenated Solvent (DCM/CHCl3)? Liquid_Waste->Halogen_Check Aqueous Aqueous Layer? Liquid_Waste->Aqueous Bin_Halo Halogenated Waste Stream Halogen_Check->Bin_Halo Yes Bin_NonHalo Non-Halogenated Organic Halogen_Check->Bin_NonHalo No Bin_Aq Aqueous Toxic Waste (DO NOT SEWER) Aqueous->Bin_Aq Boron Content

Figure 2: Waste segregation logic.[1] Boron-containing aqueous layers must be collected as hazardous waste, not flushed, due to phytotoxicity regulations.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] The National Academies Press. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.